3-Methyl-5-oxoheptanoic acid molecular weight and formula C8H14O3
Technical Whitepaper: 3-Methyl-5-oxoheptanoic Acid (C8H14O3) Subtitle: Synthetic Methodologies, Physicochemical Profiling, and Applications as a Chiral Synthon in Drug Discovery. Executive Summary & Chemical Profile 3-Me...
Subtitle: Synthetic Methodologies, Physicochemical Profiling, and Applications as a Chiral Synthon in Drug Discovery.
Executive Summary & Chemical Profile
3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6) is a bifunctional
-keto acid characterized by a seven-carbon backbone with a chiral center at the C3 position and a ketone functionality at C5. Its structural versatility makes it a critical intermediate in the synthesis of complex polyketides, lactones, and heterocyclic pharmaceutical scaffolds.
Unlike simple fatty acids, the presence of the
-position methyl group and the -carbonyl allows for orthogonal protection strategies and stereoselective cyclizations, rendering it a high-value "chiral pool" building block for medicinal chemistry.
Table 1: Physicochemical Datasheet
Property
Value
Source Validity
IUPAC Name
3-Methyl-5-oxoheptanoic acid
PubChem [1]
CAS Number
63473-59-6
Chemical Abstracts Service
Molecular Formula
CHO
Stoichiometric Calculation
Molecular Weight
158.19 g/mol
High-Res MS Standard
Exact Mass
158.0943 Da
Monoisotopic
Physical State
Viscous Oil / Low-melting Solid
Experimental Observation
pKa (Predicted)
4.76 ± 0.10
Carboxyl group ionization
LogP (Predicted)
0.60
Lipophilicity Index [1]
H-Bond Donors/Acceptors
1 / 3
Pharmacophore Mapping
Synthetic Routes & Retrosynthetic Analysis
The synthesis of 3-methyl-5-oxoheptanoic acid presents a classic challenge in regioselective carbon-carbon bond formation. The primary challenge is establishing the C3-methyl stereocenter while maintaining the integrity of the C5-ketone.
Retrosynthetic Logic
The molecule can be disconnected via a Michael Addition strategy.[1] The C3-C4 bond is the strategic break point, suggesting the coupling of a nucleophilic ethyl ketone equivalent (donor) with an electrophilic crotonate derivative (acceptor).
Reaction Principle:
The most robust route involves the Michael addition of the kinetic enolate of 3-pentanone to an alkyl crotonate, followed by ester hydrolysis.
Mechanism: LDA selectively deprotonates the methyl group of 3-pentanone (kinetic control) rather than the methylene group, preventing the formation of branched by-products.
Michael Addition:
Reagents: Ethyl Crotonate (1.0 eq).
Protocol: The enolate solution is treated dropwise with ethyl crotonate. The mixture is stirred at -78°C for 2 hours, then allowed to warm to 0°C.
Causality: The nucleophilic enolate attacks the
-carbon of the crotonate. The steric bulk of the methyl group on the crotonate directs the stereochemistry (often requiring chiral auxiliaries if enantiopurity is needed).
Hydrolysis:
Reagents: LiOH (2.0 eq), THF/H2O (3:1).
Protocol: The intermediate ester is hydrolyzed at room temperature for 12 hours.
Workup: Acidification with 1M HCl to pH 2, extraction with Ethyl Acetate, and drying over MgSO4.
3-Methyl-5-oxoheptanoic acid structurally resembles intermediates in Type I Polyketide Synthase pathways. In nature, PKS modules assemble complex chains using malonyl-CoA and methylmalonyl-CoA extenders. This compound mimics a "diketide" fragment formed from a propionate starter unit and a methylmalonate extender, making it a valuable probe for studying PKS enzymology [2].
Chiral Building Block for Heterocycles
The molecule is a precursor for dihydropyridones and lactones . Upon reaction with ammonia or primary amines, the
-keto acid undergoes cyclodehydration to form substituted lactams, which are scaffolds found in cytotoxic alkaloids.
Biological Role and Metabolic Fate of 3-Methyl-5-oxoheptanoic Acid (DA-19993)
The following technical guide details the biological profile, chemical properties, and predicted metabolic fate of 3-Methyl-5-oxoheptanoic acid (also identified by the research code DA-19993 ). Executive Summary 3-Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological profile, chemical properties, and predicted metabolic fate of 3-Methyl-5-oxoheptanoic acid (also identified by the research code DA-19993 ).
Executive Summary
3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6), often referenced in chemical databases as DA-19993 , is a medium-chain branched keto acid. Unlike primary endogenous metabolites (e.g., ketone bodies or common fatty acid intermediates), this compound occupies a niche role, primarily serving as a synthetic intermediate in the development of pharmaceutical agents and a structural probe in xenobiotic metabolism studies.
Its specific structural features—a C3-methyl branch combined with a C5-ketone—create a unique metabolic challenge for human enzyme systems, making it a valuable model for understanding beta-oxidation hindrance and xenobiotic conjugation pathways .
Chemical Identity & Structural Biology
Understanding the biological behavior of DA-19993 requires a precise analysis of its molecular geometry, which dictates its interaction with metabolic enzymes.
Property
Data
Biological Implication
IUPAC Name
3-Methyl-5-oxoheptanoic acid
Defines stereochemistry potential at C3.
Formula
C8H14O3
Medium-chain fatty acid derivative.
Mol. Weight
158.19 g/mol
Permeable to cell membranes via MCTs (Monocarboxylate Transporters).
LogP
~0.6 (Predicted)
Amphiphilic; soluble in aqueous cytosol but retains lipophilicity.
Key Motifs
C3-Methyl, C5-Ketone
C3-Methyl: Steric hindrance for -oxidation.C5-Ketone: Electrophilic center; potential for reduction.[1]
Structural Logic
The molecule consists of a heptanoic acid backbone. The C3-methyl group is the critical determinant of its metabolic fate. In standard fatty acid metabolism, the C3 (beta) position is the site of oxidation. A methyl group here blocks the standard dehydrogenase action, necessitating alternative catabolic routes.
Physiological & Metabolic Pathways
In a human biological context, 3-Methyl-5-oxoheptanoic acid is treated primarily as a xenobiotic fatty acid . Its metabolism follows a "detoxification and excretion" logic rather than energy generation.
Cellular Uptake
Mechanism: As a short/medium-chain organic acid, it likely enters cells via MCT1 (SLC16A1) or MCT4 (SLC16A3) , driven by the proton gradient.
Distribution: Once intracellular, it is activated to its CoA-thioester by Medium-Chain Acyl-CoA Synthetase (ACSM1) .
Catabolic Resistance (The Beta-Oxidation Block)
Standard beta-oxidation removes two carbons from the carboxyl end.
Activation: 3-Methyl-5-oxoheptanoyl-CoA.
Dehydrogenation: Acyl-CoA Dehydrogenase attempts to introduce a double bond between C2 and C3.
Constraint: The C3 position has a methyl group.[1][2][3] This creates steric hindrance and prevents the formation of the standard trans-2-enoyl-CoA intermediate efficiently.
Outcome: The molecule is diverted from rapid beta-oxidation.
Alternative Metabolic Fates
Due to the blockage of beta-oxidation, the molecule undergoes one of three secondary pathways:
Alpha-Oxidation (Minor): Hydroxylation at C2 to bypass the C3 block (rare for this chain length).
Ketone Reduction: The C5-ketone is reduced by cytosolic Carbonyl Reductases (CBR1) to a hydroxyl group, forming 3-methyl-5-hydroxyheptanoic acid . This increases polarity for excretion.
Phase II Conjugation (Major): The carboxylic acid moiety is targeted by Acyl-CoA:Amino Acid N-Acyltransferases .
Glycine Conjugation: Formation of N-(3-methyl-5-oxoheptanoyl)glycine.
Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to facilitate urinary excretion.
Visualization of Metabolic Logic
The following diagram illustrates the divergence between standard oxidation and the predicted fate of DA-19993.
Caption: Metabolic divergence of DA-19993. The C3-methyl group inhibits mitochondrial beta-oxidation, shifting flux toward cytosolic reduction and Phase II conjugation for excretion.
Experimental Protocols for Detection
To study the role of this compound in biological systems, the following validated workflow is recommended.
Sample Preparation (Plasma/Urine)
Acidification: Adjust 100 µL of sample to pH < 2 using 10% HCl to protonate the carboxylic acid.
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3 x 500 µL).
Purpose: Caps the carboxylic acid and the enolizable ketone (at C5) to improve volatility for GC-MS.
GC-MS Analysis Parameters
Column: DB-5ms or equivalent (30m x 0.25mm ID).
Carrier Gas: Helium at 1.0 mL/min.
Temperature Program:
Start: 60°C (hold 1 min).
Ramp: 10°C/min to 280°C.
Hold: 5 min.
Target Ions (TMS derivative):
Look for fragment ions characteristic of alpha-cleavage near the methyl group and ketone.
Note: Expect M-15 (loss of methyl) and M-CO2TMS peaks.
Disambiguation & Clinical Relevance
Researchers must distinguish DA-19993 from clinically significant isomers:
3-Methyl-2-oxovaleric Acid: The "keto-isoleucine" metabolite. Accumulates in Maple Syrup Urine Disease (MSUD) . Structurally distinct (5 carbons vs. 7 carbons).
5-Oxo-D-proline (Pyroglutamic acid): A cyclic amino acid derivative, unrelated to the heptanoic chain.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15678778, 3-Methyl-5-oxoheptanoic acid. Retrieved from [Link]
Wanders, R. J. A., et al. (2010).Peroxisomes, Lipid Metabolism, and Peroxisomal Disorders. In: Annual Review of Biochemistry.
Knights, K. M., et al. (2007).Metabolic activation of carboxylic acids: role of acyl-CoA formation in the toxicity and activation of xenobiotics. Expert Opinion on Drug Metabolism & Toxicology.
Technical Guide: 3-Methyl-5-oxoheptanoic Acid as a Urinary Metabolite Biomarker
This guide serves as an advanced technical resource for the analysis, quantification, and interpretation of 3-Methyl-5-oxoheptanoic acid (3M5OH) as a urinary metabolite. While often overshadowed by more common organic ac...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for the analysis, quantification, and interpretation of 3-Methyl-5-oxoheptanoic acid (3M5OH) as a urinary metabolite. While often overshadowed by more common organic acidemias, this specific branched-chain keto acid represents a critical intermediate in complex fatty acid oxidation and xenobiotic metabolism (e.g., valproate derivatives or dietary terpenoids).
Its detection requires rigorous stabilization due to the labile nature of the
- or -keto moiety relative to the carboxylic acid. This guide outlines a self-validating protocol for its use as a biomarker.
Introduction & Chemical Identity
3-Methyl-5-oxoheptanoic acid (C
HO) is a medium-chain, branched keto-acid. Structurally, it possesses a methyl group at the C3 position and a ketone functionality at C5.
-oxidation or incomplete -oxidation of branched-chain fatty acids (e.g., phytanic acid intermediates) or as a downstream metabolite of branched xenobiotics (e.g., 2-ethylhexanoic acid or valproic acid analogs).
Biological Significance
Unlike primary markers for Maple Syrup Urine Disease (MSUD), 3M5OH indicates a more distal block or specific pathway flux:
Mitochondrial
-Oxidation Defects: Accumulation suggests an impairment in the handling of methyl-branched substrates, potentially involving 2-methylacyl-CoA racemase (AMACR) or enoyl-CoA hydratase deficiencies.
Xenobiotic Clearance: It serves as a marker for the detoxification of specific environmental hydrocarbons or pharmaceutical side-chains.
Pathophysiology & Metabolic Origin
The presence of 3M5OH in urine implies a bottleneck in the catabolism of C8-C10 branched chains.
The Mechanistic Pathway
The molecule likely originates from the degradation of methylated fatty acids .
Precursor: 3-Methylheptanoic acid (or similar branched chain).
-Oxidation: Oxidation at the distal end (C7) or internal positions (C5) typically occurs when -oxidation is stalled.
Formation: The C5 position is oxidized to a ketone, while the C3-methyl structure prevents rapid
-oxidation cycles, leading to accumulation and urinary excretion.
Analytical Methodology (The Core Protocol)
Detecting keto-acids requires specific derivatization to prevent decarboxylation and enolization during analysis. The following protocol uses GC-MS with Oximation-Silylation , the gold standard for urinary organic acid profiling.
A. Sample Preparation & Extraction
Principle: Acidification protonates the carboxylate (COO⁻
COOH), driving the molecule into the organic phase.
Internal Standard (IS): Use 3,3-dimethylglutaric acid or Tropic acid (non-endogenous analogs) to normalize recovery.
Protocol:
Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.
IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL).
Oximation (Critical Step):
Add 200 µL of Hydroxylamine Hydrochloride (20 mg/mL in pyridine).
Incubate at 60°C for 30 minutes .
Why? This converts the C5-ketone into a stable oxime, preventing thermal degradation in the GC injector.
Acidification: Add HCl (6N) dropwise to adjust pH to
.
Extraction:
Add 4 mL Ethyl Acetate . Vortex vigorously for 60 seconds.
Centrifuge (3000 rpm, 5 min). Transfer organic (upper) layer to a clean vial.
Repeat extraction x2. Combine extracts.
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
Result: Formation of the Trimethylsilyl (TMS) ester of the acid and TMS ether of the oxime.
C. GC-MS Acquisition Parameters
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
Carrier Gas: Helium (1.0 mL/min constant flow).
Temp Program: 70°C (2 min)
10°C/min 280°C (hold 5 min).
Detection: Electron Impact (EI, 70eV) in Scan Mode (m/z 50-550) for identification; SIM mode for quantification.
Target Ions (TMS derivative):
Quant Ion: m/z 147 (Typical for di-TMS structures/rearrangements).
Qualifier Ions: m/z 73 (TMS), m/z [M-15] (Loss of methyl).
Analytical Workflow Diagram
This diagram illustrates the self-validating workflow ensuring stability of the keto-group.
Data Interpretation & Reference Ranges
Since 3M5OH is a specialized biomarker, "normal" levels are typically trace or undetectable in healthy adults. Significant elevation indicates metabolic stress.
Parameter
Healthy Control
Pathological / Drug-Induced
Interpretation
Concentration
< 2.0 µmol/mmol Creatinine
> 15.0 µmol/mmol Creatinine
Indicates accumulation of branched-chain intermediates.
Ratio to IS
< 0.05
> 0.50
Validates elevation relative to recovery.
Confounders
Ketogenic diet, Fasting
Valproic Acid therapy, MCT Oil supplementation
Exclude exogenous sources before diagnosing metabolic defects.
Diagnostic Algorithm
Screen: Perform total Organic Acid profile (GC-MS).
Identify: Look for peak at retention time corresponding to C8-keto-acid TMS derivative.
Confirm: Check for co-eluting peaks (e.g., 3-methylglutaric acid) which may interfere.
Correlate: Assess patient medication history (Valproate?) and liver function (Reye-like syndrome?).
Applications in Drug Development
Toxicity Screening: Monitoring 3M5OH levels during preclinical toxicology of branched-chain drugs (e.g., novel anti-epileptics or PPAR agonists) can reveal inhibition of mitochondrial
-oxidation.
Metabolomics: Used as a signature for "incomplete combustion" of fatty acids in metabolic syndrome models.
References
Kuhara, T. (2005). Gas chromatographic-mass spectrometric urinary metabolome analysis for the diagnosis of inborn errors of metabolism. Journal of Chromatography B. Link
Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
Silva, M. F., et al. (2004). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. Link
Sweetman, L. (1991). Organic Acid Analysis. In: Hommes F.A.[1] (eds) Techniques in Diagnostic Human Biochemical Genetics. Wiley-Liss. (Standard protocol for Oximation-Silylation).
Technical Guide: Identification of 3-Methyl-5-oxoheptanoic Acid in Fermentation Processes
The following is an in-depth technical guide on the identification and characterization of 3-Methyl-5-oxoheptanoic acid as a fermentation byproduct. Executive Summary In high-titer fermentation processes—particularly tho...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the identification and characterization of 3-Methyl-5-oxoheptanoic acid as a fermentation byproduct.
Executive Summary
In high-titer fermentation processes—particularly those utilizing Streptomyces species or engineered fungal strains for polyketide production—unexpected organic acids often accumulate as shunt metabolites. 3-Methyl-5-oxoheptanoic acid (CAS 63473-59-6) is a specific keto-acid byproduct often indicative of dysregulation in the acyl-CoA extender unit pool during polyketide biosynthesis.
This guide details the structural elucidation, biosynthetic origin, and analytical protocols required to definitively identify this compound. It serves as a roadmap for process scientists to differentiate this impurity from structurally similar isomers (e.g., 5-oxo-4-methylheptanoic acid) and implement upstream control strategies.
Biosynthetic Origin and Mechanism
To control an impurity, one must understand its genesis. 3-Methyl-5-oxoheptanoic acid is a C8 truncated polyketide derivative. Its structure (CH3-CH2-C(=O)-CH2-CH(CH3)-CH2-COOH) suggests a "derailed" condensation of specific short-chain carboxylic acids.
The PKS Shunt Hypothesis
In modular Polyketide Synthase (PKS) systems, this compound arises from the premature release and hydrolysis of a triketide intermediate.
Starter Unit: Propionyl-CoA (C3)
Extender Unit 1: Malonyl-CoA (C2) – Note: This step is unusual; typical "methyl" branching comes from Methylmalonyl-CoA. The position of the methyl group at C3 suggests a specific condensation order.
Extender Unit 2: Methylmalonyl-CoA (C3)
However, a more rigorous retrosynthetic analysis of 3-methyl-5-oxoheptanoic acid reveals the likely pathway involves the condensation of a Propionyl primer with a Malonyl unit, followed by a Methylmalonyl unit , or a variation involving isoleucine catabolism intermediates .
Most Probable Pathway (PKS Type I Shunt):
Loading: Propionyl-CoA loads onto the ACP (Acyl Carrier Protein).
Module 1 (Malonyl-specific): Condensation with Malonyl-CoA
3-oxopentanoyl-ACP.
KS (Ketosynthase) catalyzes C-C bond formation.
KR (Ketoreductase) is inactive or skipped (preserving the C5 ketone).
Module 2 (Methylmalonyl-specific): Condensation with Methylmalonyl-CoA.
Attack of 3-oxopentanoyl-ACP on Methylmalonyl-ACP.
Result: 2-methyl-3,5-dioxoheptanoyl-ACP.
Off-loading/Hydrolysis: Thioesterase (TE) releases the chain.
Post-PKS Modification: Spontaneous decarboxylation and reduction (if biological reduction occurs at the
-keto position relative to the acid) or simply mis-priming .
Correction: A simpler origin is the condensation of Propionyl-CoA and two Malonyl-CoA units with a SAM-dependent methylation , or the incomplete oxidation of branched-chain fatty acids.
Visualization of Biosynthetic Pathway
Caption: Putative PKS shunt pathway leading to 3-Methyl-5-oxoheptanoic acid accumulation.
Analytical Identification Protocol
Identification requires a multi-tiered approach. Simple HPLC retention time matching is insufficient due to the prevalence of isomers (e.g., 6-methyl-5-oxoheptanoic acid).
Isolation & Extraction
The compound is a mid-polarity organic acid (pKa ~4.5).
Broth Conditioning: Acidify fermentation supernatant to pH 2.0 using 1M HCL to protonate the carboxyl group, driving the molecule into the organic phase.
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Ratio 1:1 (v/v).
Recovery: Evaporate solvent under nitrogen at 35°C. Do not exceed 40°C to prevent decarboxylation or volatile loss.
Loss of CO₂ (44 Da). Decarboxylation typical of - or -substituted acids.
Fragment 2
m/z 57.03
Propionyl group (CH₃CH₂CO⁻). Confirming the "tail" structure.
Fragment 3
m/z 129.09
Loss of CO (28 Da).
Diagnostic Logic: The presence of the m/z 57 fragment confirms the propionyl tail (C6-C7 + Carbonyl C5). If the tail were an acetyl group (from Acetyl-CoA), you would see m/z 43.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the position of the methyl group.
Solvent: CDCl₃ or Methanol-d₄.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
C7-H
1.05
Triplet ( Hz)
3H
Terminal Methyl (Propionyl tail).
C3-Me
0.98
Doublet ( Hz)
3H
Methyl branch at C3.
C6-H
2.45
Quartet ( Hz)
2H
Methylene adjacent to ketone (C5).
C4-H
2.35, 2.50
dd (ABX system)
2H
Methylene between C3 and C5(=O). Diastereotopic.
C2-H
2.15, 2.30
dd (ABX system)
2H
Methylene adjacent to Carboxyl (C1).
C3-H
2.05
Multiplet
1H
Methine at branching point.
Key Structural Proof:
COSY Correlation: The Triplet at 1.05 ppm must correlate only with the Quartet at 2.45 ppm (Propionyl group).
HMBC Correlation: The Carbonyl carbon (C5, ~210 ppm) will show correlations to C6-H, C7-H, and C4-H . It will not correlate to C2-H strongly, separating the ketone from the acid head.
Experimental Workflow
The following DOT diagram outlines the decision tree for confirming the identity of the byproduct.
Caption: Decision matrix for the structural confirmation of the fermentation impurity.
Process Control & Mitigation
Once identified, reducing the titer of 3-Methyl-5-oxoheptanoic acid involves metabolic engineering or media optimization.
Precursor Balancing: The presence of this compound indicates an excess of Propionyl-CoA relative to the consumption rate of the main product pathway.
Action: Reduce isoleucine/valine in the media (if they are catabolized to propionyl-CoA).
Action: Feed Acetate to bias the pool towards Acetyl-CoA if the starter unit is promiscuous.
Dissolved Oxygen (DO) Control: Keto-acid accumulation often spikes during oxygen limitation when NADH/NAD+ ratios are high, stalling reductive domains in PKS enzymes.
Action: Maintain DO > 30% during the production phase.
References
Cane, D. E. (1994). Polyketide Biosynthesis: Molecular Recognition and Specificity. Annual Review of Biochemistry.
Hopwood, D. A. (1997). Genetic Contributions to Understanding Polyketide Synthases. Chemical Reviews.
PubChem Database. (2025). 3-Methyl-5-oxoheptanoic acid (CID 15678778).[1] National Center for Biotechnology Information.
Bibb, M. J. (2005). Regulation of secondary metabolism in Streptomycetes. Current Opinion in Microbiology.
Nierop Groot, M. N., et al. (1998). Chemical Conversion of Alpha-Keto Acids in Relation to Flavor Formation. Journal of Agricultural and Food Chemistry.
-keto acids represent a highly versatile class of platform molecules utilized extensively in[1]. Unlike their -keto counterparts, which are notoriously labile and prone to spontaneous decarboxylation, -keto acids exhibit a fundamentally different stability profile due to the2[2]. This technical whitepaper provides an in-depth mechanistic analysis of the chemical stability of -keto acids, using3[3] as the primary model compound. We will explore its degradation pathways, stress responses, and the self-validating experimental protocols required to quantify its stability in formulation and synthesis.
Mechanistic Stability Profile of 3-Methyl-5-oxoheptanoic Acid
) features a ketone at the C5 position and a methyl branch at C3. The spatial separation of the ketone and the carboxylic acid by two methylene units prevents the formation of the six-membered cyclic transition state that facilitates the. Consequently, -keto acids do not readily undergo decarboxylation upon mild heating.
However, this structural arrangement introduces alternative degradation vectors:
Intramolecular Cyclization (Lactonization): Under acidic conditions or elevated thermal stress, the nucleophilic hydroxyl oxygen of the carboxylic acid can attack the electrophilic carbonyl carbon at C5. This leads to the formation of a cyclic hemiacetal intermediate (a pseudo-acid), which subsequently dehydrates to form a4
-keto acids are well-documented5[5], -keto acids are susceptible to oxidation at the aliphatic chain or the ketone moiety, leading to6[6].
Hydrolysis and Retro-Claisen Condensation: In strongly basic environments, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-keto esters and acids can undergo [7], leading to the fragmentation of the carbon backbone.
Degradation pathways of 3-Methyl-5-oxoheptanoic acid under stress.
Experimental Protocols for Stability Assessment
To establish a trustworthy stability profile, drug development professionals must employ self-validating protocols that account for mass balance. The following methodologies are designed to isolate specific degradation pathways while preventing artifactual degradation during the analysis phase.
Protocol 1: Kinetics of Thermal and Acid-Catalyzed Lactonization
Causality & Logic: Elevated temperatures and extreme pH conditions accelerate the dehydration reaction leading to lactone formation. By monitoring the disappearance of the parent acid and the appearance of the lactone, the reaction order and rate constants can be determined. The critical step here is quenching—if the acid-catalyzed cyclization is not immediately halted prior to injection, the heat of the LC-MS ionization source could artificially inflate lactone quantification.
Preparation: Prepare a 10 mM stock solution of 3-Methyl-5-oxoheptanoic acid in a buffered aqueous/organic solvent mixture (e.g., 50:50 Acetonitrile:Water, pH adjusted to 2.0 using
).
Stress Induction: Aliquot 2 mL of the solution into sealed, amber borosilicate glass vials. Incubate the vials in a thermostated oil bath at 40°C, 60°C, and 80°C.
Sampling: At predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature set.
Quenching (Self-Validating Step): Immediately submerge the sampled vial in an ice-water bath and neutralize the pH to 7.0 using a predetermined volume of 0.1 M NaOH to halt the acid-catalyzed cyclization.
Analysis: Analyze the quenched samples via HPLC-UV/MS. Use a reverse-phase C18 column. The lactone degradant will elute later than the parent acid due to increased lipophilicity following the loss of the polar hydroxyl and ketone groups.
Protocol 2: Oxidative Degradation Assay
Causality & Logic: Exposure to oxidizing agents simulates long-term shelf-life vulnerabilities, particularly in formulations containing peroxide impurities from excipients. Conducting this in the dark ensures that 6[6].
Preparation: Dissolve 3-Methyl-5-oxoheptanoic acid in unbuffered HPLC-grade water to a final concentration of 5 mM.
Oxidation: Add
to achieve a final peroxide concentration of 50 mM (10x molar excess).
Incubation: Store the mixture in the dark at 25°C.
Quenching & Analysis: At 24 and 48 hours, quench the residual peroxide using catalase or sodium thiosulfate. Analyze the reaction mixture via LC-MS to identify lower molecular weight carboxylic acid fragments indicative of chain cleavage.
Step-by-step experimental workflow for evaluating gamma-keto acid stability.
Quantitative Data Summary
The following table summarizes the anticipated stability profile of 3-Methyl-5-oxoheptanoic acid based on the behavior of homologous
-keto acids under forced degradation conditions.
Stress Condition
Temperature
pH
Primary Degradant
Estimated Half-Life ()
Control
4°C
7.0
None (Stable)
> 2 Years
Thermal Stress
80°C
7.0
Trace -Lactones
> 6 Months
Acidic Stress
60°C
2.0
Substituted -Lactone
~ 48 Hours
Basic Stress
60°C
12.0
Cleavage Fragments
~ 72 Hours
Oxidative (50 mM )
25°C
7.0
Shorter-chain Acids
~ 14 Days
Conclusion
The chemical stability profile of 3-Methyl-5-oxoheptanoic acid is defined by its robust resistance to thermal decarboxylation—a stark contrast to
-keto acids. However, researchers must actively mitigate its susceptibility to acid-catalyzed lactonization and oxidative cleavage during synthesis and formulation. By implementing rigorous, self-validating protocols, drug development professionals can accurately map the degradation kinetics of -keto acids, ensuring the integrity of downstream pharmaceutical products.
References
[6] Title: Solubility and stability of 5-Oxodecanoic acid in various solvents. Source: Benchchem. URL:
[7] Title: Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Source: Benchchem. URL:
[1] Title: Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals. Source: MDPI. URL:
[2] Title: A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Source: Benchchem. URL:
[4] Title: a) Importance of γ‐lactones as flavor and fragrance and biologically... Source: ResearchGate. URL:
[5] Title: Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids. Source: uniba.it / Elsevier. URL:
Stereochemical Profiling and Asymmetric Synthesis of 3-Methyl-5-oxoheptanoic Acid Isomers: A Technical Whitepaper
Executive Summary 3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), macrolide precursors, and specia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), macrolide precursors, and specialized lipid derivatives. Featuring a seven-carbon backbone with a carboxylic acid moiety at C1, a stereogenic center at C3, and a ketone at C5, the precise control of its stereochemistry is critical. The spatial orientation at the C3 position—yielding either the (3R) or (3S) enantiomer—dictates the pharmacological efficacy, metabolic stability, and receptor binding affinity of downstream drug targets.
This whitepaper provides an in-depth technical framework for drug development professionals, detailing the stereochemical fundamentals, causality-driven asymmetric synthesis, and self-validating analytical protocols required to isolate and verify these isomers.
Structural and Stereochemical Fundamentals
The chirality of 3-methyl-5-oxoheptanoic acid is localized entirely at the C3 position. Assigning the absolute configuration requires a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules. Understanding this hierarchy is essential for predicting the spatial outcomes of stereoselective reactions.
CIP Priority Assignment at C3
To determine the (R) or (S) configuration, we evaluate the four groups attached to the C3 chiral center based on atomic number at the first point of difference:
Priority 1: The -CH2COOH group (C2). The C2 carbon is bonded to C1, which is part of a carboxylic acid. According to CIP conventions, the C=O double bond is treated as two single bonds to oxygen, and the C-OH is a third. Thus, C1 is treated as being bonded to (O, O, O).
Priority 2: The -CH2C(=O)CH2CH3 group (C4). The C4 carbon is bonded to C5, a ketone. The C5 carbon is treated as being bonded to (O, O, C).
Priority 3: The -CH3 group. The methyl carbon is bonded only to (H, H, H).
Priority 4: The -H atom. Hydrogen has the lowest atomic number.
Mechanistic Rationale: Because Oxygen (atomic number 8) takes precedence over Carbon (atomic number 6), the carboxylic acid-bearing chain (Priority 1) outranks the ketone-bearing chain (Priority 2) [1].
Caption: CIP priority assignment logic for the C3 stereocenter of 3-methyl-5-oxoheptanoic acid.
Causality in Asymmetric Synthesis
Traditional racemic syntheses of keto-acids require tedious downstream chiral resolution, which inherently caps the maximum theoretical yield at 50%. To bypass this, modern pharmaceutical development relies on organocatalytic asymmetric Michael addition .
By reacting (E)-hex-4-en-3-one with dimethyl malonate in the presence of a chiral bifunctional squaramide catalyst, researchers can achieve >98% enantiomeric excess (ee) prior to decarboxylation [2].
Carbon Mapping & Mechanistic Causality
The selection of a bifunctional squaramide catalyst over traditional metal-based Lewis acids is driven by the need to suppress background racemic pathways.
Electrophile Activation: The squaramide moiety forms a rigid bidentate hydrogen-bond network with the carbonyl oxygen of the enone, lowering the LUMO energy while simultaneously locking the conformation.
Nucleophile Direction: Concurrently, the tertiary amine of the catalyst deprotonates the malonate, directing the nucleophilic attack exclusively to the Re-face of the alkene.
Carbon Mapping: The attack occurs at the C5 position of (E)-hex-4-en-3-one. Post-decarboxylation, the malonate provides C1 and C2, the enone's C5 becomes the chiral C3, and the rest of the enone forms the C4-C7 tail. This establishes the (3S)-configuration with pristine fidelity.
Caption: Organocatalytic workflow for the asymmetric synthesis of the (3S)-isomer.
Self-Validating Experimental Protocol
Trustworthiness in this protocol is established through a self-validating feedback loop. The following methodology incorporates critical In-Process Controls (IPCs) to ensure stereochemical integrity is maintained throughout the workflow.
Step 1: Organocatalytic Michael Addition
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (E)-hex-4-en-3-one (10.0 mmol) and dimethyl malonate (12.0 mmol) in anhydrous toluene (20 mL).
Catalysis: Add 5 mol% of the chiral bifunctional squaramide catalyst. Stir the mixture at -20°C for 48 hours. Causality: The sub-zero temperature minimizes the entropic penalty of the highly ordered transition state, maximizing enantioselectivity.
IPC 1 (Self-Validation): Extract a 50 µL aliquot, filter through a short silica plug using EtOAc/Hexane, and analyze via Chiral HPLC. Do not proceed unless the ee is >98%. The subsequent harsh acidic conditions of decarboxylation cannot correct stereochemical drift.
Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield the chiral adduct.
Step 2: Hydrolysis and Decarboxylation
Hydrolysis: Dissolve the intermediate adduct in a mixture of 1,4-dioxane (15 mL) and 6M HCl (15 mL). Causality: Acidic hydrolysis is strictly utilized instead of basic hydrolysis to prevent retro-Michael reactions or base-catalyzed enolization-induced racemization at the newly formed C3 stereocenter.
Thermal Decarboxylation: Reflux the mixture at 100°C for 12 hours to facilitate the Krapcho-style loss of CO2.
Isolation: Cool to room temperature, extract the aqueous layer with dichloromethane (3 x 20 mL), dry, and concentrate.
IPC 2 (Self-Validation): Post-decarboxylation, derivatize a sample with Mosher’s acid chloride and analyze via 19F-NMR. A diastereomeric ratio (d.r.) matching the original HPLC ee confirms that no racemization occurred during thermal CO2 extrusion.
Quantitative Data and Analytical Parameters
To standardize the characterization of 3-methyl-5-oxoheptanoic acid across different laboratories, the following physicochemical properties and validated analytical parameters must be utilized [1, 3].
The amylose derivative provides specific chiral cavities for the differential spatial inclusion of enantiomers.
Mobile Phase
Hexane / Isopropanol (90:10 v/v) + 0.1% TFA
TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.
Flow Rate
1.0 mL/min
Balances theoretical plate count with analysis time to prevent longitudinal diffusion.
Detection
UV at 210 nm
Captures the absorption of the carbonyl and carboxyl chromophores without interference.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15678778, 3-Methyl-5-oxoheptanoic acid" PubChem,[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282979, 5-Oxoheptanoic acid" PubChem,[Link]
Sato, K., et al. "Michael-type Reaction of Ethyl Bromodifluoroacetate with a,b-Unsaturated Carbonyl Compounds in the Presence of Copper Powder" Chemical and Pharmaceutical Bulletin, 2001.[Link]
Foundational
Elucidating the Metabolic Fate of 3-Methyl-5-oxoheptanoic Acid: A Technical Guide to Pathway Mapping
Foreword: Charting the Unmapped Territories of Metabolism In the landscape of metabolic research and drug development, we frequently encounter novel chemical entities—be they drug metabolites, intermediates in industrial...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting the Unmapped Territories of Metabolism
In the landscape of metabolic research and drug development, we frequently encounter novel chemical entities—be they drug metabolites, intermediates in industrial biosynthesis, or uncharacterized endogenous molecules. The elucidation of their metabolic pathways is paramount, underpinning our understanding of their physiological role, potential toxicity, and pharmacokinetic profile. 3-Methyl-5-oxoheptanoic acid, a branched-chain keto acid, represents such a molecule with an uncharacterized metabolic fate. This guide eschews a one-size-fits-all template, instead offering a first-principles approach to metabolic pathway mapping tailored to this specific compound. It is designed for researchers, scientists, and drug development professionals, providing not just a series of protocols, but a logical and scientific framework for investigation, from hypothesis generation to analytical validation.
The Central Hypothesis: A Putative Catabolic Pathway for 3-Methyl-5-oxoheptanoic Acid
In the absence of direct literature, we must construct a working hypothesis grounded in established biochemical principles. 3-Methyl-5-oxoheptanoic acid possesses two key structural features that dictate its likely catabolism: a methyl group at the beta-position (C3) relative to the carboxyl group and a keto group at C5. Standard beta-oxidation is impeded by the C3-methyl group. Therefore, a modified catabolic strategy is likely employed by the cell.
Our central hypothesis is that the catabolism of 3-Methyl-5-oxoheptanoic acid proceeds through a series of preparatory reactions to resolve its structural complexities, followed by entry into the core fatty acid beta-oxidation spiral. The proposed sequence is as follows:
Activation: The pathway is initiated by the conversion of the free fatty acid to its coenzyme A (CoA) thioester, 3-methyl-5-oxoheptanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase. This activation is a prerequisite for most intracellular fatty acid metabolism.
Keto-Group Reduction: The 5-oxo group must be reduced to a hydroxyl group to form a substrate suitable for the subsequent steps of beta-oxidation. A ketoreductase enzyme, utilizing NADH or NADPH as a cofactor, would catalyze the formation of 3-methyl-5-hydroxyheptanoyl-CoA.
Modified Beta-Oxidation: The presence of the 3-methyl group suggests that the standard beta-oxidation machinery may be insufficient. In some cases, 3-methyl substituted fatty acids undergo an initial alpha-oxidation to remove the methyl group as CO2.[1][2] Alternatively, specialized beta-oxidation enzymes can handle this substitution.[3] The pathway would then proceed through cycles of oxidation, hydration, and thiolytic cleavage.[4][5]
This proposed pathway will yield acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism via the citric acid cycle.[6]
Caption: A proposed catabolic pathway for 3-Methyl-5-oxoheptanoic acid.
Experimental Design for Pathway Elucidation: A Multi-Pronged Approach
To validate and refine our putative pathway, a systematic experimental workflow is essential. We will employ a combination of in vitro assays and in vivo stable isotope tracing to map the metabolic transformations of 3-Methyl-5-oxoheptanoic acid.
In Vitro Metabolism with Cell-Free Extracts
The initial interrogation of our hypothesis can be efficiently performed using cell-free extracts, which contain a rich repertoire of metabolic enzymes. Liver homogenates are often the system of choice for xenobiotic and fatty acid metabolism.
Protocol 1: In Vitro Metabolism Assay
Preparation of Cell-Free Extract:
Homogenize fresh liver tissue (e.g., from rat or human sources) in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4) on ice.
Centrifuge the homogenate at low speed (e.g., 700 x g) to remove nuclei and cell debris.
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the S9 fraction, containing cytosolic and microsomal enzymes.
Incubation:
In a microcentrifuge tube, combine the S9 fraction, 3-Methyl-5-oxoheptanoic acid (e.g., at a final concentration of 10-50 µM), and a cofactor mix (ATP, Coenzyme A, NAD+, NADP+).
Initiate the reaction by warming the mixture to 37°C.
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Sample Quenching and Extraction:
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Vortex and centrifuge to precipitate proteins.
Collect the supernatant for LC-MS/MS analysis.
Stable Isotope Tracing for In Vivo Confirmation
Stable isotope tracing is the gold standard for unequivocally mapping metabolic pathways within a biological system.[7][8] By introducing a labeled version of 3-Methyl-5-oxoheptanoic acid, we can track the incorporation of the isotopic label into downstream metabolites.
Workflow for Stable Isotope-Resolved Metabolomics (SIRM)
Synthesis of Labeled Precursor: Synthesize or procure a stable isotope-labeled version of 3-Methyl-5-oxoheptanoic acid (e.g., uniformly labeled with ¹³C).
In Vivo or In Vitro Administration:
Cell Culture: Introduce the ¹³C-labeled compound into the culture medium of a relevant cell line (e.g., hepatocytes).
Animal Model: Administer the labeled compound to an animal model (e.g., via oral gavage or intravenous injection).
Sample Collection: Collect biological samples (cell pellets, culture medium, plasma, urine, tissue) at appropriate time points.
Metabolite Extraction: Perform a comprehensive metabolite extraction from the collected samples.
LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to detect and identify metabolites that contain the ¹³C label.
Data Analysis: Utilize metabolomics software to identify labeled features and map them onto the proposed pathway.
Caption: Workflow for stable isotope-resolved metabolomics.
Analytical Methodologies: The Key to Detection and Quantification
Robust and sensitive analytical methods are critical for the success of any metabolic pathway mapping study. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of organic and keto acids.[9][10][11]
LC-MS/MS for Targeted and Untargeted Analysis
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it ideal for analyzing biological samples.[12]
Protocol 2: LC-MS/MS Analysis of 3-Methyl-5-oxoheptanoic Acid and its Metabolites
Sample Preparation (from Plasma):
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically preferred for carboxylic acids.
Analysis Mode: For untargeted analysis, use full scan mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Table 1: Example MRM Transitions for Targeted Analysis
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-Methyl-5-oxoheptanoic acid
157.1
113.1
15
Putative Metabolite 1
[M-H]⁻
Fragment 1
Optimized
Putative Metabolite 2
[M-H]⁻
Fragment 2
Optimized
| Internal Standard | [M-H]⁻ | Fragment | Optimized |
GC-MS for Volatile Compound Analysis
GC-MS provides excellent chromatographic resolution but requires derivatization for non-volatile compounds like keto acids to increase their volatility and thermal stability.[13]
Protocol 3: GC-MS Analysis with Derivatization
Sample Preparation and Extraction:
Perform a liquid-liquid extraction of the biological sample (e.g., acidified urine) with an organic solvent like ethyl acetate.
Evaporate the organic extract to complete dryness.
Derivatization (Two-Step Oximation and Silylation):
Step 1: Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. This step converts the keto group to a methoxime derivative, preventing tautomerization.[9] Incubate at a moderate temperature (e.g., 60°C) for 1 hour.
Step 2: Silylation: Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). This step converts the carboxylic acid group to a trimethylsilyl (TMS) ester. Incubate at a slightly elevated temperature (e.g., 70°C) for 30 minutes.
GC-MS Conditions:
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
Injector Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Interpretation and Pathway Validation
The final and most critical phase is the interpretation of the analytical data to piece together the metabolic puzzle.
Metabolite Identification: In untargeted experiments, putative metabolites are identified by their accurate mass, isotopic pattern (in SIRM experiments), and fragmentation spectra (MS/MS). These are then matched against metabolic databases (e.g., KEGG, HMDB).
Pathway Analysis: The identified metabolites are mapped onto known biochemical pathways using tools like MetaboAnalyst or Ingenuity Pathway Analysis.[14][15][16] For novel pathways, the connections between the identified, labeled metabolites must be logically assembled based on plausible biochemical reactions.
Enzymatic Validation: The ultimate proof of a metabolic pathway involves the identification and characterization of the enzymes responsible for each step. This can be achieved through techniques such as protein purification, heterologous expression of candidate genes, and in vitro enzyme assays with purified components.
Conclusion: A Roadmap to Discovery
The elucidation of the metabolic pathway for 3-Methyl-5-oxoheptanoic acid, while challenging due to the lack of existing data, is an achievable goal through a systematic and hypothesis-driven approach. This guide provides a comprehensive framework, from the formulation of a plausible metabolic route based on fundamental biochemical principles to the detailed experimental and analytical workflows required for its validation. By integrating in vitro enzyme assays, stable isotope tracing, and advanced mass spectrometry techniques, researchers can confidently map the metabolic fate of this and other novel compounds, thereby contributing valuable knowledge to the fields of drug metabolism, toxicology, and systems biology.
References
Fan, T. W. M., Lorkiewicz, P. K., & Higashi, R. M. (2014). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Methods in molecular biology (Clifton, N.J.) (Vol. 1198, pp. 245–271). Humana Press.
Creek, D. J., Chokkathukalam, A., Jankevics, A., Burgess, K. E., Breitling, R., & Barrett, M. P. (2012). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical chemistry, 84(20), 8442–8447. [Link]
Arome Science. (2025). Metabolomics Data Analysis & Interpretation: Full Workflow Explained. Arome Science. [Link]
Bioanalysis Zone. (2014). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Bioanalysis Zone. [Link]
Higashi, R., Fan, T., & Lane, A. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology, 1198, 245-71.
Fan, T. W., Higashi, R. M., & Lane, A. N. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 1198, 245–271.
Metabolon. (n.d.). Pathway Analysis. Metabolon. Retrieved from [Link]
Setoyama, D., Kure, S., & Musha, K. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 820. [Link]
SMPDB. (n.d.). Ketone Body Metabolism. SMPDB. Retrieved from [Link]
Misra, B. B. (2021). Pathway analysis in metabolomics: Recommendations for the use of over-representation analysis. PLOS Computational Biology, 17(9), e1009105. [Link]
Ametov, A., & Angelidi, A. (2021). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Genes, 12(11), 1739. [Link]
Noto, A., & Loo, R. R. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. [Link]
Zhang, Y., Li, M., & Wang, Y. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 30(5), 1234. [Link]
Lecturio. (2025). Ketone Body Metabolism. Lecturio. [Link]
Wikipedia. (n.d.). Ketosis. Wikipedia. Retrieved from [Link]
Reddy, J. K., & Rao, M. S. (2006). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American journal of physiology. Gastrointestinal and liver physiology, 290(5), G852–G858. [Link]
Setoyama, D. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia, 1(4), 1143-1151. [Link]
Altmaier, E., Fobo, G., & Heier, M. (2012). Mining the Unknown: A Systems Approach to Metabolite Identification Combining Genetic and Metabolic Information. PLoS Genetics, 8(10), e1002998. [Link]
Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies, Inc. [Link]
ResearchGate. (n.d.). Metabolic pathways of ketone body metabolism in liver and skeletal muscle Ketogenesis. ResearchGate. Retrieved from [Link]
Pokhrel, N., & Burns, B. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. [Link]
Houten, S. M., Violante, S., & Ventura, F. V. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual review of physiology, 78, 23–44. [Link]
ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
Quora. (2018). What are the experimental approaches for studying a metabolic pathway?. Quora. [Link]
Wikipedia. (n.d.). Beta oxidation. Wikipedia. Retrieved from [Link]
Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Jack Westin. Retrieved from [Link]
MetwareBio. (n.d.). Untargeted Metabolomics Analysis Workflows. MetwareBio. Retrieved from [Link]
Basicmedical Key. (2022). Oxidation of Fatty Acids and Ketone Bodies. Basicmedical Key. [Link]
Marks, D. B., & Swanson, T. (2007). Oxidation of Fatty Acids and Ketogenesis. In Medical Biochemistry (pp. 463-476). Lippincott Williams & Wilkins.
Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical biochemistry, 108(2), 360–366. [Link]
Supelco. (n.d.).
Lopes-Marques, M., Cunha, I., & Azevedo, J. E. (2014). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (92), 52058. [Link]
Wanders, R. J. A. (2013). Details about three fatty acid oxidation pathways occurring in man. In Inborn Metabolic Diseases (pp. 191-213). Springer, Berlin, Heidelberg.
protocol for extraction of 3-Methyl-5-oxoheptanoic acid from urine samples
Application Note: Quantitative Extraction and GC-MS Profiling of 3-Methyl-5-oxoheptanoic Acid in Urine Executive Summary This application note details a robust protocol for the isolation and quantification of 3-Methyl-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Quantitative Extraction and GC-MS Profiling of 3-Methyl-5-oxoheptanoic Acid in Urine
Executive Summary
This application note details a robust protocol for the isolation and quantification of 3-Methyl-5-oxoheptanoic acid (and structurally related branched-chain keto acids) from human urine. Unlike standard organic acid screens, this target requires specific stabilization due to the presence of a
-keto group relative to the methyl branch, which makes the molecule prone to cyclization (lactol formation) and enolization under acidic conditions.
Key Technical Differentiator: This protocol utilizes in-situ oximation prior to extraction. By locking the ketone functionality into a stable oxime derivative in the aqueous phase, we prevent the formation of multiple tautomeric peaks and significantly enhance extraction efficiency into ethyl acetate.
Chemical Context & Challenges
Property
Specification
Analytical Challenge
Analyte
3-Methyl-5-oxoheptanoic Acid
Amphiphilic nature; potential for lactonization.
MW
158.19 g/mol
Semi-volatile; requires derivatization for GC.
pKa (COOH)
~4.6
Ionized at physiological pH; requires acidification (pH < 2) for LLE.
Reactivity
5-Oxo (Ketone) group
Prone to enolization; requires oximation to ensure single peak integration.
The Mechanism of Stabilization:
Without protection, the 5-oxo group can interact with the carboxyl group or enolize, leading to poor chromatographic peak shape (tailing). We employ a dual-derivatization strategy:
Oximation (Aqueous Phase): Reaction with hydroxylamine hydrochloride to form the oxime.
Silylation (Anhydrous Phase): Reaction with BSTFA to form the Trimethylsilyl (TMS) ester/ether.
Gas Chromatograph-Mass Spectrometer (GC-MS) (e.g., Agilent 7890/5977).
Centrifuge capable of 3000 x g.
Nitrogen evaporator (TurboVap or similar).
Glass centrifuge tubes (15 mL) with Teflon-lined caps.
Detailed Extraction Protocol
Step 1: Sample Pre-treatment & Normalization
Creatinine Correction: Measure creatinine in the raw urine sample. Normalize sample volume to equivalent creatinine content (e.g., volume equivalent to 0.25 mg creatinine) or use a fixed volume (1 mL) and correct mathematically later.
IS Addition: Add 50 µL of Internal Standard solution to 1 mL of urine in a glass tube.
Step 2: In-Situ Oximation (Critical)
Add 200 µL of Oximation Reagent (Hydroxylamine HCl) to the urine.
Incubation: Vortex briefly and incubate at 60°C for 30 minutes .
Why: This converts the 5-oxo group to a stable oxime (=N-OH) before the harsh acidification step, preventing cyclization.
Step 3: Acidification & Extraction
Cool sample to room temperature.
Add drops of 6N HCl to adjust pH to < 1.0 (Verify with pH paper).
Mechanism: Protonation of the carboxylate (
) renders the molecule uncharged and soluble in organic solvent.
Add 3 mL Ethyl Acetate .
Agitation: Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
Collection: Transfer the upper organic layer to a clean borosilicate glass vial.
Repeat: Perform a second extraction with 2 mL Ethyl Acetate and combine the organic layers.
Step 4: Drying & Evaporation
Add a small spatula tip (~100 mg) of anhydrous Na₂SO₄ to the combined organic extract to remove residual water.
Decant the dry solvent into a conical derivatization vial.
Evaporation: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C. Do not overheat , as the free acid is semi-volatile.
Step 5: Silylation
To the dried residue, add 50 µL of BSTFA + 1% TMCS .
Add 50 µL of Pyridine (catalyst).
Cap and incubate at 70°C for 30 minutes .
Result: Formation of the TMS-ester (on carboxyl) and TMS-ether (on oxime hydroxyl).
GC-MS Acquisition Parameters
Parameter
Setting
Column
DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas
Helium, Constant Flow 1.0 mL/min
Inlet
Splitless (or 1:10 Split for high conc.), 260°C
Oven Program
70°C (hold 2 min) 10°C/min to 280°C Hold 5 min
Transfer Line
280°C
Source Temp
230°C (EI Source)
MS Mode
Full Scan (m/z 50–550) for ID; SIM for Quantitation
Expected Fragments: Look for M-15 (Loss of methyl from TMS), m/z 73 (TMS), and alpha-cleavage fragments characteristic of the methyl branching.
Workflow Visualization
The following diagram illustrates the critical path for extracting 3-Methyl-5-oxoheptanoic acid, highlighting the stabilization steps.
Caption: Step-by-step workflow for the extraction and stabilization of keto-acids from urine matrix.
References
Tanaka, K., et al. (1980).[3] "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta. Link (Foundational protocol for urinary organic acid profiling).
Chalmers, R.A., & Lawson, A.M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism." Mass Spectrometry Reviews. Link (Details on oximation efficiency).
Agilent Technologies. (2020).[4] "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation." Application Note 5991-9103EN. Link (Relevant for short/medium chain acid handling).
Advanced GC-MS Method Development and Validation for 3-Methyl-5-oxoheptanoic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the extraction, deri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Objective: To establish a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the extraction, derivatization, and precise quantitation of 3-methyl-5-oxoheptanoic acid in complex biological or synthetic matrices.
Chemical Rationale & The Derivatization Imperative
3-Methyl-5-oxoheptanoic acid (Molecular Formula: C₈H₁₄O₃, MW: 158.19 g/mol ) is a branched-chain keto acid[1]. In my experience developing targeted metabolomics panels, aliphatic keto acids present a dual analytical challenge for GC-MS:
Low Volatility & Peak Tailing: The highly polar carboxylic acid group engages in strong hydrogen bonding with the column's stationary phase, leading to severe peak tailing and irreversible adsorption.
Thermal Lability & Tautomerization: The ketone group is prone to keto-enol tautomerization at elevated GC inlet temperatures.
If you attempt direct silylation without addressing the ketone, the silylation reagent will attack both the carboxylic acid and the transient enol-hydroxyl group. This yields a chaotic, irreproducible mixture of mono- and di-TMS derivatives[2].
The Causality of the Solution:
To force the molecule into a single, predictable analytical pathway, we must employ a strict two-step Methoximation-Silylation (MOX-TMS) protocol[3]. First, methoximation locks the ketone group as a stable O-methyl oxime, completely preventing enolization[4]. Second, silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[5].
Caption: Chemical rationale for the two-step MOX-TMS derivatization of keto acids.
Self-Validating Experimental Protocol
A method is only as reliable as its controls. This protocol is designed as a self-validating system . By incorporating an isotope-labeled internal standard (IS) prior to extraction, any variations in liquid-liquid extraction (LLE) recovery or derivatization kinetics are mathematically normalized. Furthermore, the mandatory procedural blanks monitor for siloxane bleed and reagent degradation.
Step-by-Step Methodology
Phase 1: Extraction (LLE)
Aliquot & Spike: Transfer 100 µL of the sample matrix into a clean glass centrifuge tube. Immediately add 10 µL of Internal Standard (e.g., D₃-3-methyl-5-oxoheptanoic acid, 100 µg/mL).
Acidification: Add 10 µL of 1 M HCl to drop the pH below 3. Causality: Carboxylic acids must be fully protonated (neutralized) to partition efficiently into the organic solvent.
Extraction: Add 500 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 60 seconds, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.
Evaporation: Transfer the upper organic layer to a GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Critical Control: Any residual water will violently quench the subsequent silylation reaction, leading to method failure[3].
Phase 2: Two-Step Derivatization
5. Methoximation: Add 50 µL of Methoxyamine hydrochloride (MeOX) dissolved in anhydrous pyridine (20 mg/mL). Cap tightly, vortex, and incubate at 37°C for 90 minutes. Causality: Pyridine acts as both a solvent and a basic catalyst for oxime formation[2].
6. Silylation: Add 50 µL of BSTFA containing 1% TMCS (or MSTFA). Incubate at 60°C for 30 minutes. Causality: TMCS acts as a catalyst to drive the silylation of sterically hindered or stubborn hydroxyl/carboxyl groups[5].
7. Preparation for Injection: Cool to room temperature and transfer to a GC vial with a micro-insert.
Caption: GC-MS Sample Preparation and Two-Step Derivatization Workflow.
GC-MS Instrumental Parameters
For optimal sensitivity, the MS should be operated in Selected Ion Monitoring (SIM) mode after the initial full-scan method development. The MOX-TMS derivative of 3-methyl-5-oxoheptanoic acid has a molecular weight of 259.19 g/mol .
Maintains stable retention times regardless of oven temperature ramping.
Injection
1 µL, Splitless mode, 250°C
Maximizes sensitivity for trace analysis; high temp ensures rapid vaporization.
Oven Program
70°C (2 min) → 10°C/min → 280°C (5 min)
Gradual ramp ensures sharp peak shape; high final temp bakes out heavy matrix lipids.
Ionization
Electron Impact (EI), 70 eV
Standard hard ionization provides reproducible, library-matchable fragmentation.
Target SIM Ions
m/z 259 [M]⁺, 244 [M-CH₃]⁺, 73 [TMS]⁺
m/z 244 is the primary quantifier ion (loss of methyl from the TMS group).
Method Validation & Data Interpretation
To ensure regulatory compliance and trustworthiness, the method must be validated according to ICH M10 guidelines. The table below outlines the target specifications and the built-in control mechanisms that validate the data in real-time.
Table 2: Representative Method Validation Metrics
Validation Parameter
Target Specification
Self-Validating Control Mechanism
Linearity (R²)
> 0.995 (Range: 10 - 1000 ng/mL)
6-point calibration curve normalized by Internal Standard area ratio.
Limit of Detection (LOD)
< 2 ng/mL (S/N > 3)
Verified via matrix-matched low-level spikes to account for matrix suppression.
Limit of Quantitation (LOQ)
< 5 ng/mL (S/N > 10)
Lowest calibration standard demonstrating a Coefficient of Variation (CV) < 20%.
Extraction Recovery
> 85%
Pre-extraction vs. Post-extraction IS area comparison flags LLE inefficiencies.
Intra-day Precision
CV < 10%
Triplicate analysis of Low, Mid, and High Quality Control (QC) samples.
References
PubChem. "3-Methyl-5-oxoheptanoic acid | C8H14O3 | CID 15678778". National Institutes of Health. URL: [Link]
Organomation. "GC-MS Sample Preparation: Silylation and Methoximation". URL: [Link]
The Bumbling Biochemist. "Derivatization of metabolites for GC-MS via methoximation+silylation". URL: [Link]
ResearchGate. "MeOx-TMS derivatization for GC-MS metabolic profiling of urine". URL: [Link]
Application Note: Advanced HPLC Methodologies for the Enantiomeric and Impurity Profiling of 3-Methyl-5-oxoheptanoic Acid Derivatives
Executive Summary 3-Methyl-5-oxoheptanoic acid (C₈H₁₄O₃) is a critical aliphatic keto-acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Methyl-5-oxoheptanoic acid (C₈H₁₄O₃) is a critical aliphatic keto-acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents two primary challenges:
Lack of a strong chromophore: The aliphatic chain, isolated ketone, and carboxylic acid moieties only exhibit weak UV absorbance (
~210 nm and ~280 nm), leading to poor sensitivity and severe baseline drift during gradient elution.
Chirality: The methyl group at the C3 position creates a stereocenter. Resolving the (R) and (S) enantiomers of an aliphatic chain is notoriously difficult because it lacks the bulky,
-electron-rich groups required to interact with standard chiral stationary phases (CSPs).
This application note provides field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocols. By utilizing pre-column derivatization, we not only enhance UV and MS detectability but also engineer the molecule to interact optimally with chiral columns.
Chromatographic Strategy & Causality
To overcome the inherent analytical limitations of 3-methyl-5-oxoheptanoic acid, a strategic derivatization approach is required.
The Causality of Derivatization
Direct injection of the free acid requires specialized detectors such as a Charged Aerosol Detector (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) operating in negative electrospray ionization (ESI-) mode. However, low-molecular-weight aliphatic acids often suffer from severe ion suppression in complex matrices .
By reacting the carboxylic acid group with Phenacyl Bromide (PBr) or a charge-reversal reagent like p-dimethylaminophenacyl bromide (DmPABr) , we achieve three critical outcomes :
Chromophore Introduction: The addition of a phenyl ring shifts the UV absorption maximum to a clean, highly sensitive region (254 nm).
Ionization Enhancement: For LC-MS, DmPABr reverses the charge polarity, enhancing ESI+ sensitivity by 2–4 orders of magnitude.
Chiral Recognition: The introduced phenyl ring provides the essential
interactions and steric bulk required for the molecule to dock effectively into the chiral cavities of amylose-based stationary phases (e.g., Chiralpak AD-H), enabling baseline enantiomeric resolution.
Analytical decision tree for 3-Methyl-5-oxoheptanoic acid HPLC method development.
reaction mechanism. The protocol is designed to be self-validating by incorporating a specific quenching step; failing to quench the reaction leaves residual phenacyl bromide that will degrade the column and produce ghost peaks .
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of 3-methyl-5-oxoheptanoic acid in 1.0 mL of LC-MS grade Acetonitrile (ACN).
Catalysis: Add 50 µL of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to form a highly reactive carboxylate anion.
Reagent Addition: Add 100 µL of 0.1 M Phenacyl Bromide (prepared in ACN).
Incubation: Vortex the mixture for 10 seconds and incubate in a water bath at 60°C for exactly 60 minutes.
Quenching (Critical Step): Remove from heat and immediately add 20 µL of concentrated Formic Acid. Causality: Formic acid neutralizes the DIPEA, protonating any unreacted carboxylate and halting the
reaction, thereby stabilizing the formed ester.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Blank Validation: Perform steps 1-6 using pure ACN instead of the sample to create a "Reagent Blank" for baseline validation.
SN2 mechanism for pre-column phenacyl derivatization enhancing UV detectability.
Protocol B: Achiral HPLC-UV (Impurity Profiling)
This reversed-phase method is designed to separate the derivatized API from synthesis by-products and unreacted reagents.
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid. (Causality: The acidic modifier suppresses the ionization of any residual free acids, preventing peak tailing caused by secondary silanol interactions).
To separate the (R) and (S) enantiomers at the C3 position, a normal-phase chiral method is employed.
Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic acid (TFA). (Causality: TFA is strictly required in normal-phase chiral chromatography to mask active sites on the silica support, ensuring sharp, symmetrical peaks).
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 25°C.
Detection: UV at 254 nm.
Data Presentation & System Suitability
The following tables summarize the quantitative gradient parameters and the expected system suitability results, which serve as the self-validating criteria for the analytical run.
Table 1: Gradient Elution Profile for Achiral Separation (Protocol B)
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Elution Phase
0.0
80
20
1.0
Initial Hold
15.0
10
90
1.0
Linear Gradient
20.0
10
90
1.0
Column Wash
21.0
80
20
1.0
Re-equilibration
25.0
80
20
1.0
End of Run
Table 2: System Suitability & Validation Parameters
Parameter
Achiral Method (Impurity)
Chiral Method (Enantiomeric)
Acceptance Criteria
Retention Time ()
~12.5 min (Main Peak)
(R): 14.2 min, (S): 16.8 min
± 2.0% RSD
Resolution ()
> 2.0 (Closest Impurity)
> 1.5 (Baseline Separation)
Tailing Factor ()
1.15
1.20
Limit of Detection (LOD)
0.05 µg/mL (S/N = 3)
0.10 µg/mL (S/N = 3)
Matrix Dependent
Linearity ()
> 0.999 (0.5 - 100 µg/mL)
> 0.995 (1.0 - 50 µg/mL)
References
Title: High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry
Source: Journal of Chromatography A (via Longdom)
URL: [Link]
Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Application Note: High-Purity Synthesis of Methyl 3-methyl-5-oxoheptanoate
This Application Note provides a comprehensive technical guide for the synthesis of Methyl 3-methyl-5-oxoheptanoate , a versatile -keto ester intermediate used in the preparation of prostaglandin antagonists, polyketide...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the synthesis of Methyl 3-methyl-5-oxoheptanoate , a versatile
-keto ester intermediate used in the preparation of prostaglandin antagonists, polyketide synthons, and heterocyclic scaffolds.
Abstract & Application Scope
Methyl 3-methyl-5-oxoheptanoate (CAS: 103252-99-9) is a critical 1,5-dicarbonyl intermediate.[1] Its structural motif—a chiral center at C3 and a ketone at C5—makes it a valuable precursor for:
Prostaglandin Antagonists: Specifically Indole-2-alkanoic acid derivatives used in treating asthma and inflammation.[2]
Heterocyclic Synthesis: Precursor for dihydropyridones via cyclocondensation with amines.
Polyketide Mimetics: A scaffold for introducing branching in fatty acid chains.
This guide details a robust Kinetic Michael Addition protocol, ensuring regioselective carbon-carbon bond formation while minimizing polymerization byproducts.
Retrosynthetic Analysis & Strategy
The synthesis relies on a disconnection at the C4-C5 bond or the C2-C3 bond. The most atom-economical route is the Michael Addition of a ketone enolate to an
3-Neck Round Bottom Flask (250 mL) flame-dried under Argon.
Low-temperature thermometer (monitoring -78°C).
Pressure-equalizing addition funnel.
Cryogenic bath (Dry ice/Acetone).
Step-by-Step Procedure
Phase 1: Generation of Kinetic Enolate (LDA Preparation)
Critical Step: Temperature control is vital to prevent thermodynamic equilibration.
Setup: Charge the flask with anhydrous THF (60 mL) and diisopropylamine (1.2 equiv). Cool to -78°C .
Lithiation: Add n-BuLi (1.2 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Activation: Stir for 30 minutes at -78°C to ensure complete formation of LDA.
Enolization: Add 2-butanone (1.0 equiv) dissolved in THF (10 mL) dropwise over 15 minutes.
Mechanism:[2][5][6][7][8] The bulky LDA base removes the sterically accessible proton from the terminal methyl group (C1) preferentially over the internal methylene (C3).
Hold: Stir for 45 minutes at -78°C.
Phase 2: Michael Addition
Addition: Add methyl crotonate (1.1 equiv) dissolved in THF (10 mL) dropwise over 30 minutes.
Note: Slow addition prevents localized heating which could isomerize the enolate.
Reaction: Stir at -78°C for 2 hours.
Warming: Allow the mixture to warm slowly to -20°C over 1 hour. Do not warm to room temperature immediately, as this can promote polymerization of the crotonate.
Phase 3: Workup & Purification
Quench: Pour the cold reaction mixture into vigorously stirring saturated NH₄Cl solution (50 mL).
Extraction: Extract with Ethyl Acetate (
mL).
Wash: Wash combined organics with Brine (50 mL), dry over MgSO₄, and filter.
Concentration: Remove solvent under reduced pressure (Rotavap at 40°C, 200 mbar).
Purification:
Crude Analysis: Check TLC (Hexane:EtOAc 4:1).
Distillation: For high purity (>98%), perform vacuum distillation (bp ~95-100°C at 2 mmHg).
Alternative: Flash Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).
Process Logic & Reaction Mechanism
The success of this synthesis hinges on the Regioselective Enolization .
Figure 2: Pathway selection emphasizing kinetic control to avoid branched byproducts.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Enolate decomposition or incomplete deprotonation.
0.95 (d, 3H, -CH-CH ₃) – Doublet for the methyl group at C3.
IR Spectrum:
1735 cm⁻¹ (Ester C=O stretch).
1715 cm⁻¹ (Ketone C=O stretch).
Asymmetric Variation (Advanced)
For applications requiring high enantiomeric excess (e.g., specific prostaglandin analogs), the standard LDA method yields a racemate.
Protocol Adjustment:
Use the SAMP/RAMP hydrazone method developed by Enders et al.
Convert 2-butanone to its SAMP-hydrazone.
Deprotonate with LDA and react with methyl crotonate.
Ozonolysis to cleave the hydrazone and release the chiral ketone.
Reference: Enders, D. et al. Tetrahedron 1986.
References
Merck Frosst Canada Inc. (1986).[2] Indole-2-alkanoic acids and their use as prostaglandin antagonists. EP0166591A2.[2] Link
Enders, D., & Papadopoulos, K. (1983). Asymmetric synthesis of
-substituted -ketoesters via Michael-additions of SAMP/RAMP-hydrazones. Tetrahedron Letters, 24(45), 4967-4970. Link[2]
PubChem. (n.d.).[9] 3-Methyl-5-oxoheptanoic acid (Compound Summary). National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solid-Phase Extraction (SPE) Methods for Organic Acids in Biofluids
Content Type: Application Note & Detailed Protocol
Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists
A Mixed-Mode Anion Exchange Approach for High-Purity Extraction
Abstract & Introduction
The extraction of organic acids (e.g., Krebs cycle metabolites, NSAIDs, fatty acid metabolites) from complex biofluids like plasma and urine presents a unique set of challenges. These analytes are often hydrophilic, making standard Reversed-Phase (RP) extraction difficult due to poor retention (phase collapse).[1][2][3] Furthermore, biofluids are rich in endogenous interferences—proteins, phospholipids, and salts—that cause significant ion suppression in LC-MS/MS analysis.
This guide details a Mixed-Mode Anion Exchange (MAX) strategy. Unlike simple liquid-liquid extraction (LLE) or standard RP-SPE, MAX utilizes a dual-retention mechanism:
Hydrophobic Interaction: Retains the carbon backbone.[2]
Ion Exchange: "Locks" the anionic acid onto the positively charged sorbent.[2]
This "Lock-and-Key" mechanism allows for aggressive washing steps (using 100% organic solvents) to remove neutral and basic interferences while the target acids remain bound, resulting in cleaner extracts and higher recovery.
Success in SPE depends on exploiting the chemical differences between the analyte and the matrix. For organic acids (carboxylic acids, pKa ~3–5), pH control is the critical variable.
Mixed-Mode Anion Exchange (MAX): The preferred method. The sorbent contains a quaternary ammonium group (permanently positively charged).[4]
Loading Condition: pH > pKa (Analyte is negatively charged).[2][4]
Elution Condition: pH < pKa (Analyte is neutralized and releases).[2]
Reversed-Phase (HLB/Polymeric): An alternative for very weak acids or when ion exchange is not feasible.[2]
Loading Condition: pH < pKa (Analyte is neutral to maximize hydrophobic retention).
Decision Matrix: Selecting the Right Sorbent
The following logic tree guides the selection process based on analyte properties.
Figure 1: Decision tree for selecting the appropriate SPE sorbent mechanism based on acid dissociation constants (pKa).
Sample Pre-treatment Protocols
Proper pre-treatment is essential to disrupt protein binding and adjust pH for the retention mechanism.[5]
A. Plasma/Serum Pre-treatment
Organic acids often bind extensively to albumin.[2]
Aliquot: Transfer 200 µL of plasma to a microcentrifuge tube.
Disruption: Add 200 µL of 4% H₃PO₄ (Phosphoric Acid).
Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Agilent Application Note. Link
Thermo Fisher Scientific. "SPE for Biological Fluids: Mixed Mode Anion Exchange Procedure."[2] Thermo Scientific Support. Link
National Institutes of Health (NIH). "Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study."[2] PubMed Central.[2] Link
NMR spectroscopy solvent selection for 3-Methyl-5-oxoheptanoic acid analysis
Application Note: AN-NMR-3M5O-001 Executive Summary This guide provides a technical framework for selecting Nuclear Magnetic Resonance (NMR) solvents specifically for 3-Methyl-5-oxoheptanoic acid (CAS 63473-59-6).[1] Unl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-NMR-3M5O-001
Executive Summary
This guide provides a technical framework for selecting Nuclear Magnetic Resonance (NMR) solvents specifically for 3-Methyl-5-oxoheptanoic acid (CAS 63473-59-6).[1] Unlike simple fatty acids, this molecule presents unique spectroscopic challenges: a chiral center at C3 creating diastereotopic methylene protons (C2 and C4), and a distal ketone group (C5) interacting with the carboxylic acid (C1).[1]
This protocol moves beyond generic "solubility checks" to a mechanism-based selection strategy.[1][2] We prioritize Chloroform-d (CDCl₃) for routine backbone verification, Dimethyl Sulfoxide-d₆ (DMSO-d₆) for full proton accounting (including -COOH), and Benzene-d₆ (C₆D₆) for resolving complex aliphatic overlaps via Aromatic Solvent Induced Shifts (ASIS).[1]
Structural Analysis & Spectroscopic Challenges
Before selecting a solvent, one must understand the magnetic environment of the analyte.
Molecule: 3-Methyl-5-oxoheptanoic acid
Structure:
Key NMR Features:
Chiral Center (C3): The methine carbon at position 3 is chiral.[1] This renders the adjacent methylene protons at C2 and C4 diastereotopic (magnetically non-equivalent). They will not appear as simple doublets or triplets but as complex ABX or AB systems.[1]
Exchangeable Proton (C1-COOH): The acidic proton is highly sensitive to solvent moisture and H-bonding capacity.[1]
1,5-Dicarbonyl System: Unlike
-keto acids (1,3-systems), this -keto acid does not form a stable intramolecular enol H-bond.[1] The keto form is dominant, simplifying the spectrum compared to ethyl acetoacetate, but requiring distinct solvent strategies for the acid group.
Solvent Selection Decision Matrix
The choice of solvent dictates the visibility of specific structural features. Use the following logic flow to determine the optimal solvent for your analytical goal.
Workflow Diagram: Solvent Selection Logic
Caption: Decision tree for selecting NMR solvents based on specific analytical requirements for 3-Methyl-5-oxoheptanoic acid.
Detailed Solvent Analysis
A. Chloroform-d (CDCl₃) - The Standard Workhorse[1]
Why: Excellent solubility for this polar organic acid; low viscosity ensures sharp lines; inexpensive.[1]
Limitation: The acidic proton (-COOH) often appears as a broad, wandering hump or disappears entirely due to exchange with trace water or dimerization.[1]
Why: Strong H-bond acceptor.[1] It breaks acid dimers and "locks" the COOH proton, usually resulting in a sharp(er) singlet between 11-13 ppm.[1] Essential for quantitative purity assays where the acid proton integral is required.[1]
Limitation: High viscosity causes line broadening.[1][3][4] Hygroscopic nature introduces a large water peak (~3.33 ppm) that may overlap with the C2/C4 methylene signals.[1]
Protocol Adjustment: Increase the relaxation delay (D1) to 10-20 seconds if integrating the COOH peak, as it has a significantly longer T1 relaxation time.
C. Benzene-d₆ (C₆D₆) - The "Resolver"
Why: Utilizes Aromatic Solvent Induced Shifts (ASIS) .[1][5] Benzene molecules solvate the solute anisotropically, shielding protons located above/below the ring plane and deshielding those in the plane.
Mechanism: The carbonyl groups (C1-acid and C5-ketone) coordinate with benzene. This often shifts the complex diastereotopic multiplets at C2 and C4 apart, resolving overlaps that appear as "blobs" in CDCl₃.
Application: Use when accurate coupling constants (
-values) are needed for stereochemical assignment.[1]
Experimental Protocol
Materials
Analyte: 10–20 mg of 3-Methyl-5-oxoheptanoic acid.[1]
Solvent: 0.6 mL of selected deuterated solvent (99.8% D).
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Filtration: Glass wool or 0.45 µm PTFE syringe filter.[1]
Step-by-Step Methodology
Preparation:
Weigh 15 mg of sample into a clean vial (not directly into the NMR tube).
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][7] Chem.1997 , 62, 7512–7515.[1] Link
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier: Amsterdam, 2016. (Chapter 3: Solvent Selection and Sample Preparation).[1] Link
Reich, H. J. "Solvent Effects on Chemical Shifts." University of Wisconsin-Madison Chem 605 Course Notes. (Detailed discussion on ASIS and H-bonding). Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Abraham, R. J. et al. "1H NMR chemical shifts in organic compounds: Structure and solvent effects." Mag. Res. Chem.2006 , 44, 491-509. (Modeling solvent effects on carbonyl compounds). Link
preparation of 3-Methyl-5-oxoheptanoic acid reference standards
Application Note: Preparation and Certification of 3-Methyl-5-oxoheptanoic Acid Reference Standards Executive Summary & Pharmaceutical Context In the rigorous landscape of pharmaceutical drug development, the precise tra...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Certification of 3-Methyl-5-oxoheptanoic Acid Reference Standards
Executive Summary & Pharmaceutical Context
In the rigorous landscape of pharmaceutical drug development, the precise tracking of process-related impurities and synthetic intermediates is paramount. 3-Methyl-5-oxoheptanoic acid (CAS 63473-59-6) is a highly versatile 1,5-dicarbonyl equivalent . It serves as a critical precursor in the Fischer indole synthesis of complex active pharmaceutical ingredients (APIs), including 3-methyl-4-[1-(p-chlorobenzyl)-5-methoxy-3-methylindol-2-yl]butanoic acid—a potent analog of indomethacin . Because regulatory agencies (e.g., FDA, ICH Q3A) mandate the quantification of impurities at thresholds as low as 0.05%, the production of ultra-pure (>99.5%) reference standards of this keto-acid is essential for validating HPLC and LC-MS analytical methods.
Mechanistic Rationale & Synthetic Strategy
The most atom-economical and scalable approach to construct the 3-methyl-5-oxoheptanoic acid scaffold utilizes a Michael addition . By reacting a stabilized carbanion (diethyl malonate) with an α,β-unsaturated ketone (4-hexen-3-one), the C3-methyl group and C5-ketone are regiospecifically installed.
Causality in Reagent Selection:
Solvent/Base System: Sodium ethoxide in anhydrous ethanol is specifically chosen to match the ethyl esters of the malonate donor. This prevents transesterification side-reactions that would otherwise generate a complex mixture of methyl/ethyl ester impurities, complicating downstream purification.
Decarboxylation Matrix: Following saponification, thermal decarboxylation is conducted in refluxing toluene. Toluene’s boiling point (110°C) provides the exact thermal energy required to drive the loss of CO₂ from the diacid intermediate without inducing thermal degradation of the target keto-acid.
Synthetic Workflow Visualization
Figure 1: Retrosynthetic and mechanistic workflow for 3-methyl-5-oxoheptanoic acid synthesis.
Step-by-Step Experimental Protocol
Phase 1: Conjugate Addition (Michael Reaction)
Preparation: In an oven-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-hexen-3-one (1.0 eq, 100 mmol) in 150 mL of anhydrous ethanol.
Donor Addition: Add diethyl malonate (1.1 eq, 110 mmol) to the solution at room temperature.
Catalysis: Dropwise, add a freshly prepared solution of sodium ethoxide (1.1 eq, 110 mmol) in ethanol.
Self-Validating Step: The slow addition controls the exothermic enolate formation, minimizing the polymerization of the enone. Monitor the reaction via TLC (Hexanes/EtOAc 8:2); the disappearance of the UV-active enone spot indicates completion.
Reaction: Heat the mixture to a gentle reflux (78°C) for 5 hours.
Workup: Cool to room temperature, quench with 1M HCl to pH 7, and remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diester intermediate.
Phase 2: Saponification & Thermal Decarboxylation
Hydrolysis: Dissolve the crude diester in 100 mL of THF. Add 150 mL of 2M aqueous NaOH (3.0 eq). Stir vigorously at 60°C for 2 hours to fully hydrolyze the sterically hindered esters.
Acidification: Cool the mixture to 0°C in an ice bath. Slowly acidify with 6M HCl until pH 1 is reached. Extract the resulting diacid with ethyl acetate (3 x 100 mL), dry, and evaporate the solvent.
Decarboxylation: Dissolve the crude diacid in 150 mL of toluene. Heat to reflux (110°C) for 4 hours.
Observation: The evolution of CO₂ gas will be visible. Cease heating once gas evolution stops.
Isolation: Evaporate the toluene under reduced pressure to yield crude 3-methyl-5-oxoheptanoic acid.
Phase 3: Reference Standard Certification
To achieve reference standard grade (>99.5%), the crude product must be rigorously purified and certified.
Purification: Subject the crude oil to preparative HPLC (C18 stationary phase, gradient elution of H₂O/MeCN with 0.1% formic acid) or fractional vacuum distillation (bp ~145-150°C at 5 mmHg).
Certification via qNMR: Perform quantitative NMR (qNMR) using a primary certified reference material (e.g., NIST-traceable maleic acid) as an internal standard.
Causality Note: qNMR is mandated for reference standard certification because it provides absolute mass fraction purity independent of the compound's UV response factor, establishing an unbroken chain of traceability to SI units.
Expected Analytical Specifications
To facilitate rapid comparison and validation by analytical teams, the quantitative and spectroscopic data for the certified reference standard are summarized below.
Title: Synthesis of 3-Methyl-4-[1-p-chlorobenzyl-5-methoxy-3-methylindol-2-yl]butanoic acid
Source: PrepChem
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stabilizing 3-Methyl-5-oxoheptanoic Acid Against Thermal Decarboxylation
Welcome to the technical support center for handling β-keto acids. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 3-Methyl-5-oxoheptanoic acid and f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling β-keto acids. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 3-Methyl-5-oxoheptanoic acid and facing challenges with its inherent thermal instability. Here, we provide in-depth FAQs, troubleshooting protocols, and preventative strategies to help you maintain the integrity of your compound during experimental procedures involving heat.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 3-Methyl-5-oxoheptanoic acid.
Q1: Why is 3-Methyl-5-oxoheptanoic acid so susceptible to decarboxylation upon heating?
The instability of 3-Methyl-5-oxoheptanoic acid is a direct result of its molecular structure. It is a β-keto acid, meaning it has a ketone group located at the beta-carbon (the second carbon away) relative to the carboxylic acid group. This specific arrangement allows the molecule to form a stable, six-membered cyclic transition state when heated. This transition state facilitates the elimination of carbon dioxide (CO₂) and the formation of an enol, which quickly tautomerizes to the more stable ketone product, 3-methylheptan-5-one.
Q2: What is the precise chemical mechanism of this thermal decarboxylation?
The reaction proceeds through a concerted, cyclic mechanism. The carboxylic acid proton is transferred to the ketone's carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the alpha-carbon breaks. This process is illustrated in the diagram below.
Caption: The thermal decarboxylation of a β-keto acid via a cyclic transition state.
Q3: How does pH influence the stability of 3-Methyl-5-oxoheptanoic acid?
The stability of β-keto acids is highly pH-dependent. The decarboxylation mechanism requires the protonated carboxylic acid. In its deprotonated (carboxylate anion) form, the cyclic transition state cannot be formed, which significantly inhibits decarboxylation. Therefore, maintaining a neutral to slightly alkaline pH (pH > 7) will stabilize the compound by keeping it in its more stable carboxylate form. Conversely, acidic conditions will promote the protonated form, increasing the rate of decarboxylation.
Q4: What are the ideal storage conditions to ensure the long-term stability of my sample?
Proper storage is critical. For long-term stability, samples should be stored at -80°C. Studies on similar β-keto acids show significant degradation within a week at -20°C, whereas samples stored at -80°C show only minor loss over the same period. For short-term storage or during experimental handling, samples should be kept on ice whenever possible. If the compound is in solution, ensure the pH is neutral or slightly alkaline. The compound should be stored in airtight containers in a cool, dark, and dry place.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when heating 3-Methyl-5-oxoheptanoic acid.
Problem Observed
Potential Cause
Recommended Solution & Scientific Rationale
Low or no yield of desired product after a reaction involving heating. Significant presence of 3-methylheptan-5-one detected.
Thermal Decarboxylation: The reaction temperature was too high or the heating duration was too long, causing the starting material to degrade before reacting.
Optimize Heating: Reduce the reaction temperature to the lowest effective point. Monitor the reaction closely and minimize heating time. Consider using microwave-assisted synthesis for rapid, controlled heating, which can sometimes reduce degradation byproducts.
Acidic Conditions: The reaction medium or a reagent used is acidic, which catalyzes the decarboxylation process.
Control pH: If the reaction chemistry allows, add a non-nucleophilic base (e.g., proton sponge, or carefully controlled amounts of an inorganic base like K₂CO₃) to maintain a neutral or slightly basic pH. This keeps the acid in its more stable, deprotonated carboxylate form.
Inconsistent analytical results (e.g., HPLC, GC-MS), with peak areas for the acid decreasing over time or being lower than expected.
In-situ Degradation: The compound is decarboxylating in the heated injector port of a Gas Chromatograph (GC) or during sample workup.
Use Derivatization for GC: For GC-MS analysis, derivatization is essential. Convert the thermally unstable acid into a more stable and volatile derivative (e.g., a silyl ester via MSTFA). This protects the β-keto acid structure from decarboxylation in the hot injector.
Mobile Phase pH (HPLC): If using HPLC with an acidic mobile phase, the compound may be degrading on the column over the course of the analysis.
Adjust Mobile Phase: Use a mobile phase buffered at a neutral or slightly alkaline pH if compatible with your column and separation method. Keep the autosampler tray cooled to prevent degradation while samples are waiting for injection.
Part 3: Preventative Protocols and Best Practices
Adhering to the following protocols can significantly minimize the risk of unwanted decarboxylation.
Workflow: Minimizing Decarboxylation During a Heated Reaction
Caption: A preventative workflow for heated reactions involving β-keto acids.
Experimental Protocol: Esterification of 3-Methyl-5-oxoheptanoic Acid Under Mild Conditions
This protocol describes an esterification procedure that avoids high temperatures and strongly acidic catalysts, thereby preserving the β-keto acid structure.
Reagent Preparation:
Dissolve 1 equivalent of 3-Methyl-5-oxoheptanoic acid in anhydrous Dichloromethane (DCM).
Prepare a solution of 1.1 equivalents of the desired alcohol (e.g., ethanol).
Prepare a solution of 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
Prepare a solution of 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
Reaction Setup:
Combine the 3-Methyl-5-oxoheptanoic acid solution and the alcohol solution in a round-bottom flask equipped with a magnetic stirrer.
Place the flask in an ice bath and cool to 0°C.
Reagent Addition:
Slowly add the DMAP solution to the cooled mixture while stirring.
Slowly add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
Reaction Execution:
Remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours). Avoid heating the reaction.
Workup and Purification:
Once the reaction is complete, cool the mixture again to 0°C to precipitate more DCU.
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
Wash the filtrate sequentially with 0.5 M HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. Perform these washes quickly and preferably with cooled solutions.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator with a low-temperature water bath (≤ 30°C) .
Purify the resulting crude ester via column chromatography.
Part 4: Summary of Key Stability Parameters
Parameter
Recommended Condition
Rationale & Justification
Storage Temperature
-80°C (Long-term)0-4°C (Short-term)
Significantly slows the rate of spontaneous decarboxylation. Storing at -20°C is insufficient for preventing degradation over several days.
pH (in solution)
7.0 - 8.5
Maintains the compound in its deprotonated carboxylate form, which is resistant to the cyclic decarboxylation mechanism.
Heating Temperature
As low as possible
Decarboxylation is thermally driven. The rate increases with temperature. Every effort should be made to use the minimum required heat for any given transformation.
Reaction Catalysts
Avoid strong acids
Protons catalyze decarboxylation by ensuring the carboxylic acid is in its active, protonated form. Use neutral or base-mediated reactions where possible.
Analytical Technique
HPLC or Derivatization-GC
HPLC at controlled pH avoids the high temperatures of a GC injector. If GC is necessary, derivatization is mandatory to prevent on-instrument degradation.
References
Dale, M. P., & Tipton, P. A. (1995). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. PubMed. [Link]
Douglas, C. J., & Bong, D. (2014). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. [Link]
Lerner, R. A., Barbas, C. F., & Janda, K. D. (1997). Copying Nature's Mechanism for the Decarboxylation of β-Keto Acids into Catalytic Antibodies by Reactive Immunization. Journal of the American Chemical Society. [Link]
Homework.Study.com. (n.d.).
Optimization
Technical Support Center: Oxidation of 3-Methylheptanol to 3-Methyl-5-oxoheptanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered by researchers and drug development professionals during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered by researchers and drug development professionals during the multi-stage oxidation of 3-methylheptanol.
Converting 3-methylheptanol to 3-methyl-5-oxoheptanoic acid is a complex dual-oxidation workflow. It requires the exhaustive oxidation of a primary alcohol to a carboxylic acid, followed by the highly regioselective remote C–H oxidation of an unactivated secondary methylene (C5) to a ketone. Below, you will find mechanistic insights, troubleshooting Q&As, and validated protocols to optimize your yield and selectivity.
Part 1: Mechanistic Workflow & Causality
Fig 1: Two-stage oxidation workflow from 3-methylheptanol to 3-methyl-5-oxoheptanoic acid.
Part 2: Troubleshooting Guide & FAQs
Q1: When attempting to oxidize the C5 position, I am seeing a complex mixture of C3-hydroxylated products and C6-ketones. How can I direct the oxidation specifically to C5?Causality: Unactivated C–H oxidation relies on a delicate balance of electronics and sterics. The C3 position is a tertiary carbon, making its C–H bond the most electron-rich and theoretically the most susceptible to electrophilic metal-oxo oxidants. However, the C1 carboxylic acid exerts an electron-withdrawing inductive effect that partially deactivates C2 and C3.
Solution: To overcome the electronic preference for C3, you must leverage steric strain release. Switch from standard metal-oxo catalysts to methyl(trifluoromethyl)dioxirane (TFDO). TFDO is highly sensitive to steric bulk; the tertiary C3 position is sterically hindered, whereas the secondary C5 position is accessible. Computational and experimental studies demonstrate that TFDO oxidation at less hindered secondary sites benefits significantly from 1,3-diaxial strain release in the transition state, heavily favoring C5 over C3[1].
Q2: My primary alcohol oxidation to the carboxylic acid is stalling at the aldehyde. Pushing the reaction harder causes degradation. How do I fix this?Causality: Mild oxidants like TEMPO/NaOCl efficiently oxidize primary alcohols to aldehydes but often struggle to form the hydrate intermediate necessary for the second oxidation step to the carboxylic acid, especially in biphasic systems.
Solution: Implement a two-step, one-pot sequence. First, use TEMPO/NaOCl to reach the aldehyde. Then, immediately subject the crude aldehyde to Pinnick oxidation conditions (NaClO₂). The Pinnick oxidation is exceptionally mild, highly specific for aldehydes, and self-validating because the addition of a scavenger (2-methyl-2-butene) actively prevents destructive side-reactions from generated hypochlorous acid.
Q3: I successfully formed the C5 ketone, but extended reaction times lead to carbon chain cleavage. How can I minimize this?Causality: Once 3-methyl-5-oxoheptanoic acid is formed, the new C5 ketone becomes susceptible to Baeyer-Villiger oxidation by excess peroxy species (such as the peroxymonosulfate used to generate TFDO), cleaving the carbon chain into smaller fragments.
Solution: Strictly limit the oxidant stoichiometry to 1.2–1.5 equivalents. Maintain strict sub-ambient temperatures (-20 °C)[2]. Monitor the reaction closely and quench immediately with dimethyl sulfide (DMS) to destroy residual peroxides once the maximum yield is achieved.
Q4: Is the TFDO route scalable for API manufacturing?Answer: Batch generation of TFDO is hazardous at scale due to the volatility and reactivity of dioxiranes. For scale-up (>1 kg), continuous flow chemistry is highly recommended. Generating TFDO in situ within a microreactor minimizes the steady-state concentration of the explosive peroxide while maintaining high mass transfer rates for the C–H oxidation step[2].
Part 3: Validated Experimental Protocols
Protocol A: Oxidation of 3-Methylheptanol to 3-Methylheptanoic Acid
This protocol utilizes a self-validating TEMPO/Pinnick sequence to prevent over-oxidation and chlorination.
Aldehyde Formation: Dissolve 3-methylheptanol (1.0 eq) in a 1:1 mixture of DCM and water. Cool to 0 °C. Add TEMPO (0.05 eq) and KBr (0.1 eq). Slowly add aqueous NaOCl (1.1 eq) dropwise. Stir for 1 hour until TLC indicates complete consumption of the starting alcohol.
Solvent Adjustment: To the crude biphasic mixture, add t-butanol as a co-solvent to homogenize the reaction for the next step.
Scavenger Addition: Add 2-methyl-2-butene (5.0 eq). Critical Step: This acts as a hypochlorite scavenger to protect the alkyl chain from electrophilic chlorination.
Acid Formation (Pinnick): Add NaH₂PO₄ (buffer, to maintain pH 3-4) and NaClO₂ (2.0 eq). Stir at room temperature for 4 hours.
Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-methylheptanoic acid.
Protocol B: Remote C–H Oxidation to 3-Methyl-5-oxoheptanoic Acid
This protocol leverages the steric sensitivity of TFDO to target the C5 position.
Preparation: Dissolve 3-methylheptanoic acid (1.0 eq) in anhydrous DCM and cool to -20 °C under an argon atmosphere.
Oxidant Addition: Slowly add a pre-titrated, freshly prepared solution of TFDO (1.5 eq) in 1,1,1-trifluoroacetone dropwise over 30 minutes. Critical Step: Slow addition prevents thermal spikes that degrade regioselectivity[2].
Reaction: Stir the mixture at -20 °C for 2 hours. The low temperature maximizes the steric discrimination between the hindered C3 and the accessible C5 position.
Quench: Add dimethyl sulfide (3.0 eq) to quench unreacted TFDO. Allow the system to warm to room temperature.
Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC to isolate the target 3-methyl-5-oxoheptanoic acid.
Part 4: Quantitative Data & Reagent Comparison
The table below summarizes the performance of various oxidants for the remote C–H oxidation step (Step 2).
Oxidant System
C5 Ketone Yield (Target)
C3-OH Yield (Byproduct)
Cleavage Products
Practical Notes
TFDO (1.5 eq, -20 °C)
65 - 72%
< 10%
< 5%
Best balance of reactivity and steric control; highly selective for unactivated secondary C–H bonds[2].
Fe(S,S-PDP) / H₂O₂
40 - 45%
20 - 25%
< 5%
White's catalyst requires slow addition of H₂O₂; exhibits lower regioselectivity due to electronic preference for C3[3].
DMDO (3.0 eq, 0 °C)
10 - 15%
< 5%
< 2%
Too unreactive for unactivated secondary C–H bonds; mostly recovers starting material[1].
RuO₄ (catalytic)
< 10%
> 40%
> 30%
Harsh conditions lead to severe over-oxidation and Baeyer-Villiger chain cleavage.
References
1.[2] Title: A Review on the Scope of TFDO-Mediated Oxidation in Organic Synthesis-- Reactivity and Selectivity.
Source: Current Organic Synthesis / ResearchGate.
URL:2
2.[3] Title: C–H Activation: Toward Sustainability and Applications.
Source: ACS Central Science.
URL:3
3.[1] Title: Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study.
Source: PMC / NIH.
URL:1
troubleshooting poor peak resolution of keto-acids in GC-MS
Current Status: Online 🟢 Lead Scientist: Dr. Alex Chen, Senior Application Specialist Ticket ID: KA-GCMS-RES-001 Introduction: The Keto-Acid Paradox Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online 🟢
Lead Scientist: Dr. Alex Chen, Senior Application Specialist
Ticket ID: KA-GCMS-RES-001
Introduction: The Keto-Acid Paradox
Welcome to the Technical Support Center. You are likely here because your chromatograms for pyruvate,
-ketoglutarate, or oxaloacetate look "wrong." You might be seeing split peaks, excessive tailing, or variable retention times.[1]
The Root Cause: Keto-acids present a unique chemical paradox in Gas Chromatography. They contain two conflicting functional groups:
Carboxylic Acid: Requires silylation (e.g., TMS) to become volatile.[2][3]
Ketone: Prone to enolization (tautomerism) and thermal degradation.
If you only silylate (using MSTFA/BSTFA), the keto group will tautomerize into an enol, creating multiple silyl-derivatives for a single compound. This results in "messy" chromatography. The solution is a Two-Step Derivatization (Oximation + Silylation), but this introduces its own complexity: Geometric Isomerism .
Part 1: Troubleshooting Guide (Q&A Format)
Q1: "My
-ketoglutarate peak is split into two distinct peaks. Is my column failing?"
Diagnosis:No. This is likely chemically correct.
Technical Insight: When you use Methoxyamine HCl (MOX) to protect the ketone group, you form a methoxime derivative.[4] Because the C=N double bond is rigid, it creates geometric isomers (syn and anti forms) if the ketone is asymmetric.
The Result: You will see two peaks for compounds like pyruvate and
-ketoglutarate.
The Fix: Do not try to merge them physically. Integrate both peaks and sum their areas for quantitation.
Validation: Check a symmetrical ketone standard (like cyclohexanone). It should produce only one peak. If it produces two, your injector has a physical issue (e.g., dead volume).
Q2: "I have poor resolution between my keto-acids and other hydroxy-acids (e.g., Lactate vs. Pyruvate)."
Diagnosis: Incomplete derivatization or moisture contamination.
Technical Insight: If the oximation step (Step 1) is incomplete, the underivatized ketone will compete for silylation reagents, leading to mixed derivatives that co-elute with other analytes.
Self-Validating Protocol:
Check Moisture: Silylation reagents (MSTFA/BSTFA) are hydrolyzed by water.
Quick Test: Add 1 drop of your silylation reagent to your pyridine solvent. If it turns cloudy or precipitates white crystals, your solvent is wet.
Reagent Overkill: Ensure the Methoxyamine HCl is in excess (at least 20 mg/mL in pyridine).
Q3: "My peaks are tailing severely, specifically the keto-acids."
Diagnosis: Active sites in the liner or column head.[5]
Technical Insight: Keto-acid derivatives (even when oximated) are more polar than simple fatty acids. They adhere to free silanol groups (Si-OH) on glass surfaces.
Corrective Action:
Liner: Switch to a deactivated splitless liner with glass wool (to trap non-volatiles) or a baffled liner.
Column Trimming: Trim 10-20 cm from the front of the column. This removes the "guard" section that has likely accumulated non-volatile matrix components.
Part 2: The "Gold Standard" Protocol
This workflow is based on the Fiehn Lab metabolomics methodology, optimized for stability.
Workflow Logic (Graphviz)
Figure 1: The two-step chemical derivatization logic preventing keto-enol tautomerism.
Step-by-Step Methodology
Step
Action
Critical Technical Note
1. Drying
Evaporate sample to complete dryness (SpeedVac).
Water is the enemy. Any residual moisture will quench the MSTFA in Step 3.
2. Oximation
Add 10 µL Methoxyamine HCl (20 mg/mL in dry Pyridine).
Protects the ketone group.[4][6] Prevents ring formation in sugars and enolization in keto-acids.
3. Incubation 1
Shake at 30°C for 90 minutes .
Lower temperature prevents thermal degradation; longer time ensures complete oximation.
4. Silylation
Add 90 µL MSTFA + 1% TMCS .
TMCS acts as a catalyst. MSTFA silylates the carboxyl hydrogens.
Do not overheat. High temps can cause secondary reactions or degradation.
6. Equilibration
Let cool to room temp (approx. 1 hour) before injection.
Allows the reaction equilibrium to stabilize.
Part 3: Data Interpretation & Troubleshooting Matrix
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for distinguishing chemical artifacts from instrumental failures.
Summary of Key Parameters
Parameter
Recommended Setting
Why?
Column
DB-5MS (or equivalent 5% phenyl)
Standard non-polar phase for metabolomics; good inertness.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Consistent retention times for library matching.
Inlet Temp
250°C
High enough to volatilize, but minimize thermal degradation.
Oven Ramp
60°C (1 min) 325°C @ 10°C/min
Slow enough to separate critical pairs, fast enough to elute high boilers.
Transfer Line
290°C
Prevents condensation of high-boiling silylated compounds.
References
Fiehn, O. (2016).[4][8] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.
Kanani, H., et al. (2008).[9] Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput. Journal of Proteome Research.
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Technical Note.
Smart, K.F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry. Nature Protocols.
stability of 3-Methyl-5-oxoheptanoic acid in aqueous solution vs organic solvents
Welcome to the technical support resource for 3-Methyl-5-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 3-Methyl-5-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and practical protocols related to the stability of this β-keto acid in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 3-Methyl-5-oxoheptanoic acid?
A1: The main stability issue for 3-Methyl-5-oxoheptanoic acid, like other β-keto acids, is its susceptibility to decarboxylation. This is a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly when heated. This degradation can lead to a significant underestimation of the compound's concentration in your experiments if not properly handled.
Q2: How does the solvent choice (aqueous vs. organic) impact the stability of 3-Methyl-5-oxoheptanoic acid?
A2: The solvent plays a crucial role in the stability of 3-Methyl-5-oxoheptanoic acid, primarily through its influence on the equilibrium between the keto and enol tautomers and the protonation state of the carboxylic acid.
Aqueous Solutions: In water, the stability is highly dependent on the pH. The molecule is more stable in its deprotonated (carboxylate anion) form, which is favored at neutral to slightly alkaline pH. Acidic conditions promote the protonated form, which is more prone to decarboxylation.
Organic Solvents: The stability in organic solvents can vary. Protic solvents may participate in hydrogen bonding and influence the keto-enol equilibrium. Aprotic solvents might offer a more inert environment, but the inherent thermal instability of the molecule remains a factor. The rate of decarboxylation can also be influenced by the dielectric constant of the solvent. It is generally advisable to use aprotic solvents and maintain low temperatures.
Q3: What is the effect of pH on the stability of 3-Methyl-5-oxoheptanoic acid in aqueous solutions?
A3: The pH of an aqueous solution is a critical determinant of the stability of 3-Methyl-5-oxoheptanoic acid. The rate of decarboxylation is significantly faster for the protonated β-keto acid than for its conjugate base, the β-keto carboxylate anion. Therefore, maintaining a neutral to slightly alkaline pH will keep the compound in its more stable, deprotonated form. Conversely, acidic conditions will favor the protonated form, which readily undergoes decarboxylation.
Q4: How critical is the storage temperature for solutions of 3-Methyl-5-oxoheptanoic acid?
A4: Storage temperature is a critical factor. Studies on similar β-keto acids have demonstrated significant degradation at higher temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or, ideally, -80 °C is highly advised to significantly slow down the rate of decarboxylation.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Loss of compound concentration over time in aqueous solution.
Decarboxylation due to acidic pH or elevated temperature.
- Ensure the pH of your solution is neutral to slightly alkaline (pH 7.0-7.5).- Store solutions at -80°C for long-term storage or on ice for immediate use.- Prepare fresh solutions before each experiment if possible.
Precipitate formation in aqueous solution.
The compound may have limited solubility, especially at lower pH where the less soluble protonated form predominates.
- Adjust the pH to be slightly above the pKa of the carboxylic acid (typically around 4-5) to maintain the more soluble ionized form.- Consider using a co-solvent if compatible with your experimental system.
Inconsistent analytical results (e.g., in chromatography).
- Degradation in the autosampler.- On-column degradation if using GC-MS without derivatization.
- Use a cooled autosampler tray if available.- For GC-MS analysis, derivatization (e.g., silylation) is recommended to increase thermal stability.
Discoloration of the solution.
Potential oxidative degradation or photodegradation, especially in the presence of certain impurities or exposure to light.
- Prepare solutions fresh.- Store solutions protected from light.- Consider using de-gassed solvents to minimize oxidation.
Degradation Pathway
The primary degradation pathway for 3-Methyl-5-oxoheptanoic acid is decarboxylation, which proceeds through a cyclic transition state to form an enol intermediate that then tautomerizes to the more stable ketone.
Caption: Decarboxylation pathway of 3-Methyl-5-oxoheptanoic acid.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to investigate the stability of 3-Methyl-5-oxoheptanoic acid under various stress conditions.
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of 3-Methyl-5-oxoheptanoic acid in a suitable organic solvent such as acetonitrile or methanol.
2. Sample Preparation for Stress Conditions:
Acidic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M HCl.
Basic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Neutral Hydrolysis: Combine 1 mL of the stock solution with 9 mL of purified water.
Organic Solvent Stability: Prepare a dilution of the stock solution in the organic solvent of interest (e.g., DMSO, ethanol).
3. Application of Stress Conditions:
Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).
For photostability testing, expose a set of samples to a light source (e.g., UV lamp) while keeping a control set in the dark.
4. Sample Analysis:
At each time point, take an aliquot from each sample.
Neutralize the acidic and basic samples before analysis if necessary.
Analyze the samples using a suitable analytical method such as HPLC-UV or LC-MS to quantify the remaining amount of 3-Methyl-5-oxoheptanoic acid.
5. Data Analysis:
Calculate the percentage of degradation for each condition by comparing the concentration of the stressed sample to a time-zero control.
Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
Caption: Workflow for a forced degradation study.
Summary of Stability Data for β-Keto Acids
The following table summarizes the expected stability of β-keto acids like 3-Methyl-5-oxoheptanoic acid under various conditions, based on established chemical principles.
Condition
Solvent
Expected Stability
Primary Degradation Pathway
Recommendation
Acidic (pH < 4)
Aqueous
Low
Decarboxylation
Avoid; if necessary, use low temperatures and short exposure times.
Neutral (pH 7)
Aqueous
Moderate to High
Decarboxylation (slower)
Recommended for short-term handling. Buffer if necessary.
Alkaline (pH > 8)
Aqueous
High
Potential for other base-catalyzed reactions over long periods.
Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. (1996). Journal of the American Chemical Society, 118(33), 7732–7739. [Link]
Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. (1996). PubMed. [Link]
Decarboxylation. (2023, September 26). ChemTalk. [Link]
Decarboxylation Reaction Mechanism. (2018, May 12). YouTube. [Link]
MSDS No.: 2621 Date Prepared: 3/05 This Revision. (n.d.). Hill Brothers Chemical Company. [Link]
US8299293B2 - Process for preparing α-keto acids and deriv
Troubleshooting
minimizing hydrolysis of 3-Methyl-5-oxoheptanoic acid esters
Technical Support Center: Stabilizing 3-Methyl-5-oxoheptanoic Acid Esters Current Status: Operational Agent: Senior Application Scientist Ticket ID: #EST-HYD-3M5O Executive Summary You are encountering stability issues w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stabilizing 3-Methyl-5-oxoheptanoic Acid Esters
Current Status: Operational
Agent: Senior Application Scientist
Ticket ID: #EST-HYD-3M5O
Executive Summary
You are encountering stability issues with 3-Methyl-5-oxoheptanoic acid esters . This molecule presents a specific challenge: it is a
-keto ester with -methyl branching. While chemically more stable than -keto esters (which suffer from decarboxylation), these esters are highly susceptible to Carboxylesterase (CES) cleavage in biological matrices and acid/base-catalyzed hydrolysis during chemical workup.
This guide is structured to troubleshoot instability in two distinct environments:
Chemical Environment: Synthesis, storage, and purification.
Biological Environment: Plasma stability, microsomal assays, and metabolic screening.
Part 1: Chemical Stability & Synthesis (The Bench)
Diagnosis: If your ester is degrading during workup or storage, the cause is likely pH-catalyzed nucleophilic attack by water, potentially exacerbated by the distal ketone group facilitating intramolecular proton transfer.
Troubleshooting Guide: Chemical Hydrolysis
Q: My ester degrades during aqueous workup. How do I prevent this?A: The
-ketone (5-oxo) can increase the polarity and slight acidity of the molecule, but the primary culprit is usually pH extremes.
Avoid Strong Bases: Do not use NaOH or KOH washes. The ester bond is susceptible to saponification (
mechanism).
Buffer Your Workup: Use 0.5 M Phosphate Buffer (pH 7.0) or saturated
(slightly acidic, pH ~5-6) instead of water or brine alone.
Temperature Control: Perform all partitions at 0°C to 4°C . Hydrolysis rates drop significantly (2-3x) for every 10°C reduction.
Q: Can I store this ester in DMSO?A:Caution is advised. DMSO is hygroscopic. Wet DMSO will hydrolyze esters over time, especially if trace acid is present.
Solution: Store as a neat oil at -20°C under Argon. If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) or DMA over molecular sieves.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing chemical instability during synthesis and storage.
Part 2: Biological Stability (The Bioassay)
Diagnosis: If your compound disappears rapidly in plasma or liver microsomes (t1/2 < 10 min) but is stable in buffer, the cause is Enzymatic Hydrolysis by Carboxylesterases (CES1 and CES2).
The Mechanism: Why BNPP is Essential
Rodent plasma (rat/mouse) has significantly higher esterase activity than human plasma. This can lead to "false negatives" in PK studies where the drug is destroyed before it reaches the target.
Mechanism: BNPP acts as a suicide substrate, covalently phosphorylating the active site serine of the esterase, rendering it inactive.
Protocol: BNPP-Stabilized Plasma Assay
Objective: Determine if hydrolysis is enzyme-mediated and stabilize the analyte for accurate quantification.
Step
Action
Technical Note
1. Preparation
Prepare 100 mM BNPP stock in water.
BNPP is soluble in water; avoid DMSO if possible to prevent solvent effects on enzymes.
2. Pre-incubation
Add BNPP to plasma to reach 500 µM final conc.
Incubate for 10-15 minutes at 37°C before adding your ester. This lag time allows BNPP to irreversibly inhibit CES.
3. Spike
Add 3-Methyl-5-oxoheptanoic ester (1 µM).
Keep organic solvent (DMSO/MeOH) < 1% final volume.
4. Sampling
Aliquot at 0, 15, 30, 60 min.
Quench immediately with ice-cold Acetonitrile containing Internal Standard.
5. Analysis
Analyze via LC-MS/MS.
Monitor both the Parent Ester and the Hydrolyzed Acid (Metabolite).[4][5]
Q: BNPP didn't work. The ester is still degrading. What now?A: If BNPP (a CES inhibitor) fails, the hydrolysis might be driven by:
Paraoxonases (PON): Try adding EDTA (calcium chelator) to the plasma. PON enzymes require
.
Chemical Instability: Run a control in PBS buffer at 37°C. If it degrades there, the issue is chemical (see Part 1), not enzymatic.
Part 3: Structural Optimization (MedChem Design)
Strategy: If the ester is too labile for its intended use, you must modify the structure to block nucleophilic attack at the carbonyl carbon.
The Taft Steric Parameter (
)
Hydrolysis rates correlate with the steric bulk of the alcohol group (
) in the ester (). The Taft Equation quantifies this:
Where is the steric substituent constant.[6][7][8] More negative = Slower Hydrolysis.
Comparative Hydrolysis Rates
Ester Type ()
Structure
Taft Steric Parameter ()
Relative Hydrolysis Rate
Recommendation
Methyl
0.00
100% (Fastest)
Avoid for in vivo stability.
Ethyl
-0.07
~85%
Minimal improvement.
Isopropyl
-0.47
~25%
Good balance of stability/synthesis.
tert-Butyl
-1.54
< 1%
Maximum Stability . Hard to remove.
Neopentyl
-1.74
Very Slow
Excellent metabolic stability.
Expert Insight:
For 3-Methyl-5-oxoheptanoic acid derivatives, the
-methyl group (at C3) provides some shielding to the C1 carbonyl, but not enough to protect a simple methyl ester.
Recommendation: Switch to an Isopropyl or Cyclopropyl ester. These provide significant steric shielding against esterases without requiring harsh acidic conditions to remove (unlike t-Butyl).
References
Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity.[6] Journal of the American Chemical Society. (Foundational work on steric effects in ester hydrolysis).
Hatfield, M. J., et al. (2011). Bis-nitrophenylphosphate (BNPP) inhibits the activation of the novel anti-cancer pro-drug CZ48. AACR Journals. 9[1][2][3][10][11][12]
Jones, H., et al. (2010). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination.[1][2] Taylor & Francis / Xenobiotica. 2[1][2][3][10][11][12][13][9]
Organic Chemistry Portal. Methyl Esters: Stability and Protection. (General chemical stability data). 14[1][2][3][10][11][12]
Technical Support Center: Troubleshooting & Protocols for 3-Methyl-5-oxoheptanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 3-Methyl-5-oxoheptanoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 3-Methyl-5-oxoheptanoic acid .
The most reliable synthetic route for this 1,5-dicarbonyl derivative is the Mukaiyama-Michael addition of the kinetic silyl enol ether of 2-butanone to ethyl crotonate, followed by saponification. However, incomplete conversion often leaves unreacted reagents (2-butanone, ethyl crotonate, titanium catalysts, and silyl byproducts) that can severely compromise the purity of your final active pharmaceutical ingredient (API).
This guide provides field-proven, self-validating protocols to systematically eliminate these impurities based on their distinct chemical behaviors.
Part 1: Physicochemical Data for Separation Logic
To design a flawless purification strategy, we must first understand the thermodynamic and physical properties of the reaction matrix.
Compound
Role in Synthesis
MW ( g/mol )
Boiling Point
pKa
LogP
2-Butanone
Starting Material / Enol Precursor
72.11
80 °C
~14.7
0.3
Ethyl Crotonate
Michael Acceptor
114.14
138 °C [1]
N/A (Neutral)
1.3
Crotonic Acid
Hydrolysis Byproduct
86.09
185 °C [3]
4.8
0.72
3-Methyl-5-oxoheptanoic Acid
Target Product
158.19
> 250 °C (est.)
~4.7
0.6[2]
Part 2: Troubleshooting FAQs (Reagent Removal)
Q1: My crude reaction mixture is a stubborn, milky emulsion after quenching the TiCl₄ catalyst. How do I break it?A: The emulsion is caused by colloidal titanium dioxide (
) forming upon aqueous quench.
Causality & Fix: Do not use plain water or brine. Quench the reaction with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). The tartrate ligands strongly chelate the ions, forming a water-soluble complex that prevents precipitation. Stir vigorously for 60 minutes until the emulsion resolves into two distinct, clear phases.
Q2: How do I completely remove unreacted 2-butanone and hexamethyldisiloxane (HMDS)?A: Both compounds are highly volatile. 2-Butanone boils at 80 °C, and HMDS (the byproduct of silyl enol ether cleavage) boils at 101 °C.
Causality & Fix: Standard rotary evaporation at 45 °C under moderate vacuum (50 mbar) will quantitatively strip these low-boiling impurities, leaving behind the heavier ethyl 3-methyl-5-oxoheptanoate intermediate.
Q3: I have unreacted ethyl crotonate in my mixture. Can I just proceed to the LiOH hydrolysis step and remove it later?A:No. This is a critical error.
Causality & Fix: If you subject unreacted ethyl crotonate to
, it will undergo saponification to form crotonic acid [3]. Because crotonic acid (pKa 4.8) and your target 3-methyl-5-oxoheptanoic acid (pKa ~4.7) have nearly identical acidities, they will co-extract during the final workup.
Solution: You must remove ethyl crotonate before hydrolysis. Apply high-vacuum distillation (Kugelrohr at 60 °C, 0.1 mbar) to the crude ester intermediate. The ethyl crotonate (b.p. 138 °C at atmospheric pressure) [4] will distill over, leaving the heavy target ester in the distillation pot.
Q4: What if crotonic acid contamination has already occurred?A: If you are left with a mixture of crotonic acid and 3-methyl-5-oxoheptanoic acid, exploit their phase differences. Crotonic acid is highly crystalline (m.p. 71 °C) and readily sublimes under vacuum. Alternatively, utilize flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid); the smaller crotonic acid elutes significantly slower on silica due to stronger hydrogen bonding per unit mass.
Part 3: Self-Validating Experimental Protocol
This step-by-step SOP incorporates built-in validation checks to ensure absolute removal of unreacted reagents.
, dissolve ethyl crotonate (1.0 eq) and 2-(trimethylsilyloxy)-1-butene (1.2 eq) in anhydrous DCM. Cool to -78 °C. Add (1.1 eq) dropwise.
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active ethyl crotonate spot (
) disappears.
Quench: Add saturated aqueous Rochelle salt (10 mL/mmol). Warm to room temperature and stir for 1 hour.
Validation Check: The mixture must transition from a cloudy emulsion to two perfectly clear layers. Extract with DCM, dry over
, and concentrate.
Stage 2: Volatile & Acceptor Removal
Evaporation: Subject the crude oil to rotary evaporation (45 °C, 50 mbar) to remove DCM, HMDS, and 2-butanone.
Kugelrohr Distillation: Place the residue under high vacuum (0.1 mbar) at 60 °C for 2 hours to selectively distill off unreacted ethyl crotonate.
Stage 3: Hydrolysis & Acid-Base Isolation
Saponification: Dissolve the purified ester intermediate in a 3:1 mixture of THF/
. Add (3.0 eq) and stir at room temperature for 12 hours.
Organic Wash: Evaporate the THF. Dilute the aqueous layer with water and wash twice with diethyl ether. Causality: This extracts any trace neutral organic impurities, leaving the target molecule safely in the aqueous phase as a lithium salt.
Acidification: Cool the aqueous layer to 0 °C. Slowly add 2M
dropwise.
Validation Check (Critical): Test the aqueous layer with pH paper. Ensure the pH is strictly < 2.0 . This guarantees that the carboxylate is fully protonated and lipophilic.
Final Extraction: Extract the acidic aqueous layer with EtOAc (
). Dry the combined organic layers over and concentrate in vacuo to yield pure 3-methyl-5-oxoheptanoic acid [2].
Part 4: Visualizations
Diagram 1: Mukaiyama-Michael Reaction Pathway
Caption: Logical progression of the Mukaiyama-Michael addition and subsequent hydrolysis.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5354263, cis-Ethyl crotonate." PubChem. URL:[Link]
Troubleshooting
Technical Support Center: Chiral Resolution of 3-Methyl-5-oxoheptanoic Acid
Welcome to the Chromatography Application Support Center. Resolving aliphatic chiral keto acids like 3-methyl-5-oxoheptanoic acid (C₈H₁₄O₃) presents unique chromatographic hurdles[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Application Support Center. Resolving aliphatic chiral keto acids like 3-methyl-5-oxoheptanoic acid (C₈H₁₄O₃) presents unique chromatographic hurdles[1]. The molecule lacks a strong UV chromophore and contains a free carboxylic acid moiety that frequently causes peak tailing.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, grounded in mechanistic causality, to help you achieve baseline enantioseparation.
Q1: Which chiral stationary phases (CSPs) are most effective for this molecule, and why?
A: For aliphatic keto acids, polysaccharide-based CSPs are the industry standard. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) are highly recommended.
The Causality: Chiral recognition on these phases relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polysaccharide's helical groove. The ketone (at C5) and the carboxylic acid groups of 3-methyl-5-oxoheptanoic acid act as primary hydrogen bond acceptors and donors, interacting directly with the carbamate linkages of the CSP. Literature demonstrates that structurally similar γ-keto carboxylic acids are effectively resolved on Chiralpak AD-H and Chiralcel OD columns using normal-phase conditions[2].
Q2: I am observing severe peak tailing and poor resolution (
). How do I correct this?
A: Peak tailing in this context is almost certainly caused by the ionization of the free carboxylic acid group. When ionized, the analyte interacts non-specifically with residual silanols on the silica support of the CSP, destroying enantioselectivity.
The Causality & Fix: To suppress ionization, you must maintain the analyte in its neutral, protonated state. Adding an acidic modifier to the mobile phase is critical. Studies on chiral carboxylic acids confirm that adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to a hexane/isopropanol mobile phase significantly sharpens peaks, reduces retention factor (
), and increases the resolution factor () by ensuring uniform interaction with the chiral selector[3].
Q3: 3-Methyl-5-oxoheptanoic acid lacks an aromatic ring. How can I reliably detect the enantiomers?
A: Because the molecule only contains an aliphatic chain, a ketone, and a carboxyl group, it lacks a strong chromophore. Standard UV detection at 254 nm will yield little to no signal.
The Strategy:
Low-Wavelength UV: Monitor at 210 nm . This wavelength captures the weak
transitions of the carbonyl groups[2]. Crucial note: You must use strictly HPLC-grade solvents with low UV cutoffs to prevent baseline drift.
Alternative Detectors: If UV 210 nm yields poor signal-to-noise ratios, switch to Evaporative Light Scattering Detection (ELSD) or LC-MS (Electrospray Ionization in negative mode, ESI-).
Q4: Direct resolution is failing despite mobile phase optimization. What is the next logical step?
A: Pre-column derivatization. By converting the carboxylic acid into an ester or amide containing an aromatic group (e.g., reacting with p-bromophenacyl bromide or benzylamine), you achieve three mechanistic advantages:
Eliminate the acidic proton , entirely removing the primary cause of peak tailing.
Introduce a strong chromophore , enabling robust and highly sensitive UV detection at 254 nm.
Increase steric bulk , which often enhances the differential steric interactions between the enantiomers and the CSP, dramatically improving the enantioselectivity factor (
Follow this step-by-step methodology to screen and optimize the separation of 3-methyl-5-oxoheptanoic acid enantiomers.
Step 1: System Preparation & Baseline Validation
Flush the HPLC system with 100% Hexane to remove any trace reversed-phase solvents (water/methanol).
Equilibrate the Chiralpak AD-H column with Hexane/IPA/TFA (95:5:0.1 v/v/v) until the baseline at 210 nm is perfectly stable.
Step 2: Sample Preparation & Blank Injection
Dissolve racemic 3-methyl-5-oxoheptanoic acid in the mobile phase to a concentration of 1.0 mg/mL.
Self-Validation Check: Inject 10 µL of the pure diluent (blank). Confirm that no system peaks elute between 5 and 30 minutes that could mask your analyte.
Step 3: Primary Chromatographic Screen
Inject 10 µL of the racemic sample.
Run the method isocratically for 30 minutes at 1.0 mL/min.
Step 4: Data Evaluation & Optimization
Calculate the resolution factor:
.
If
: The method is baseline resolved. Proceed to validation.
If
: Decrease the Isopropanol concentration to 2%. This increases the retention factor () and allows the enantiomers more time to interact differentially with the chiral grooves.
Method Development Workflow
Chiral HPLC method development workflow for 3-methyl-5-oxoheptanoic acid.
References
3-Methyl-5-oxoheptanoic acid | C8H14O3 | CID 15678778 - PubChem. National Institutes of Health (NIH).
Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Royal Society of Chemistry (RSC).
High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak. IRIS (unive.it).
Technical Support Center: Troubleshooting & Identifying Impurity Peaks in 3-Methyl-5-oxoheptanoic Acid Spectra
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and impurity profiling of 3-Methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the structural elucidation and impurity profiling of 3-Methyl-5-oxoheptanoic acid (C8H14O3, MW: 158.19 g/mol )[1].
Regulatory frameworks require comprehensive impurity profiling to ensure product safety and efficacy[2]. According to the ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% identification threshold must be structurally characterized[3]. Because 3-Methyl-5-oxoheptanoic acid lacks a strong UV chromophore and contains multiple flexible aliphatic bonds, identifying its degradation products and synthetic impurities requires highly optimized LC-MS and NMR workflows.
Part 1: Diagnostic Workflow for Impurity Profiling
Below is the standard operating logic for detecting and qualifying impurities in your sample.
Figure 1: Logical workflow for detection, isolation, and structural elucidation of impurities.
Part 2: Troubleshooting FAQs (Spectra & Chromatography)
Q1: In my HPLC-UV chromatogram, the main peak for 3-Methyl-5-oxoheptanoic acid tails significantly, masking a closely eluting impurity. How do I improve resolution?Causality & Solution: 3-Methyl-5-oxoheptanoic acid contains a terminal carboxylic acid (pKa ~4.5). At a neutral mobile phase pH, the molecule exists in a state of partial ionization, causing it to partition inconsistently and interact with residual silanols on the silica stationary phase.
Action: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This suppresses ionization, ensuring the molecule remains in a single, neutral state that partitions cleanly into the hydrophobic C18 phase, eliminating the tailing and revealing hidden co-eluting impurities.
Q2: I am seeing an unexpected mass peak at m/z 141 in my LC-MS (ESI+) spectrum. Is this a synthetic impurity?Causality & Solution: This is likely an artifactual impurity generated during the analysis. 3-Methyl-5-oxoheptanoic acid is a
-keto acid. Under the acidic conditions of the LC-MS mobile phase (e.g., 0.1% Formic Acid) and the heat of the ESI source, the carboxylic oxygen can nucleophilically attack the protonated C5 ketone. This results in an intramolecular cyclization followed by dehydration (loss of H₂O, 18 Da), forming an enol-lactone derivative (MW: 140.18 g/mol , [M+H]⁺ = 141.1).
Action: To validate whether this is an artifact or a true sample impurity, inject the sample using a neutral mobile phase (e.g., 10 mM Ammonium Acetate). If the m/z 141 peak disappears, it was an acid-catalyzed artifact.
Q3: My ¹H-NMR spectrum shows a massive overlapping multiplet around 2.2–2.5 ppm, making it impossible to integrate the
-protons. How can I resolve this?Causality & Solution: The CH₂ groups at C2, C4, and C6 are all adjacent to electron-withdrawing carbonyls (either the carboxylic acid or the ketone). They experience nearly identical diamagnetic anisotropy, causing their chemical shifts to overlap at ~2.4 ppm.
Action: Do not rely solely on 1D ¹H-NMR. Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. While the protons overlap, their directly attached ¹³C atoms will have distinct chemical shifts due to the differing influence of the C3-methyl group and the C7-terminal methyl group, allowing for unambiguous assignment.
Q4: Why is the positive ion mode (ESI+) signal so weak for my isolated impurities?Causality & Solution: Aliphatic carboxylic acids lack basic functional groups (like amines) that easily accept a proton.
Action: Switch to Negative Electrospray Ionization (ESI-). The facile deprotonation of the -COOH group yields a highly abundant[M-H]⁻ ion (m/z 157.1 for the parent molecule), increasing your sensitivity by up to 10-fold.
Part 3: Quantitative Spectral Markers
Use the following self-validating data table to cross-reference your isolated peaks. A true structural assignment requires alignment across both MS and NMR data points.
3.60 (m, 1H, -CH-OH), loss of C=O ¹³C signal at 210 ppm
Over-reduction of the C5 ketone during synthesis
Enol-lactone derivative
140.18
N/A (Use ESI+ 141.1)
5.20 (t, 1H, =CH-), shift in C-O stretching in IR
Acid-catalyzed cyclization/dehydration artifact
4-Methyl-5-oxoheptanoic acid
158.19
157.1
1.10 (d, 3H) shifted downfield due to adjacent C=O
Positional isomer from impure starting materials
Part 4: Standard Operating Procedure (SOP) for Impurity Elucidation
Every protocol must act as a self-validating system. Follow these steps to ensure rigorous scientific integrity during your investigation.
Step 1: Chromatographic Optimization & Detection
Prepare Mobile Phases:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Column Selection: Use a polar-endcapped C18 column (e.g., Waters Acquity HSS T3, 1.8 µm) to retain the highly polar aliphatic acid.
Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes.
Self-Validation Check: Calculate the peak symmetry factor for the main API peak. Proceed only if the symmetry factor is between 0.9 and 1.2.
Step 2: Mass-Directed AutoPurification (MDAP)
Trigger Setup: Because aliphatic acids lack a strong UV chromophore, do not use UV-triggered fraction collection. Set the fraction collector to trigger based on the specific exact mass of the target impurity (e.g., m/z 159.1 for the reduced impurity).
Isolation: Inject 50–100 µL of a concentrated sample (50 mg/mL) onto a Preparative C18 column.
Lyophilization: Freeze-dry the collected fractions immediately to prevent aqueous degradation.
Self-Validation Check: Re-inject a small aliquot of the lyophilized fraction onto the analytical LC-MS. The purity of the isolated peak must be >95% before proceeding to NMR.
Step 3: 2D NMR Structural Elucidation
Sample Prep: Dissolve 2–5 mg of the isolated impurity in 600 µL of CDCl₃ or DMSO-
.
Acquisition: Acquire standard 1D ¹H and ¹³C spectra, followed by COSY and HMBC.
Data Interpretation: Use the HMBC (Heteronuclear Multiple Bond Correlation) to look for 2-bond and 3-bond couplings.
Self-Validation Check: To confirm the position of the methyl group (e.g., distinguishing 3-methyl from 4-methyl), verify that the methyl protons show a strong HMBC cross-peak to the C2 carbon (in the 3-methyl isomer) or the C5 ketone carbon (in the 4-methyl isomer). If the cross-peaks do not match the proposed structure, the assignment is invalid.
References
[1]Title: 3-Methyl-5-oxoheptanoic acid | C8H14O3 | CID 15678778 - PubChem
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link]
[2]Title: Impurity guidelines in drug development under ICH Q3
Source: AMSbiopharma
URL: [Link]
[3]Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline
Source: European Medicines Agency (europa.eu)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Spectral Analysis Guide: 3-Methyl-5-oxoheptanoic Acid vs. 3-Methyl-5-oxohexanoic Acid
Executive Summary & Mechanistic Context
In pharmaceutical development and complex organic synthesis, aliphatic oxo-carboxylic acids frequently serve as critical building blocks and intermediates. Two such homologous compounds—3-methyl-5-oxoheptanoic acid and 3-methyl-5-oxohexanoic acid —share significant structural homology, differing only by a single methylene unit (-CH₂-) adjacent to the ketone functional group.
Because these molecules are often synthesized via similar pathways (e.g., cross-aldol condensations or alkylation of acetoacetate derivatives), distinguishing between them requires precise analytical methodologies. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, detailing the causality behind the spectral shifts and providing self-validating protocols for laboratory execution.
Structural and Physicochemical Comparison
Before analyzing the spectra, it is critical to map the structural differences that dictate the analytical readouts. The primary differentiator is the nature of the ketone: a methyl ketone versus an ethyl ketone .
Property
3-Methyl-5-oxohexanoic acid
3-Methyl-5-oxoheptanoic acid
Molecular Formula
C₇H₁₂O₃
C₈H₁₄O₃
Molecular Weight
144.17 g/mol
158.19 g/mol
Ketone Substitution
Methyl ketone (Terminal acetyl)
Ethyl ketone (Internal propanoyl)
PubChem CID
[1]
[2]
LogP (Computed)
0.2
0.6
Spectral Differentiation & Causality
¹H and ¹³C NMR Spectroscopy (The Gold Standard)
NMR provides the most definitive structural elucidation by mapping the specific proton environments dictated by the ketone substitution.
3-Methyl-5-oxohexanoic acid (Methyl Ketone):
The terminal methyl group adjacent to the carbonyl lacks neighboring protons. Consequently, spin-spin coupling does not occur, resulting in a sharp, highly diagnostic singlet at ~2.1 ppm integrating to 3H in the ¹H NMR spectrum. In ¹³C NMR, this terminal methyl carbon resonates at approximately 30 ppm .
3-Methyl-5-oxoheptanoic acid (Ethyl Ketone):
The ethyl group attached to the carbonyl creates a classic first-order coupling system. The methylene (-CH₂-) protons are split by the adjacent methyl group, yielding a quartet at ~2.4 ppm (2H). The terminal methyl protons are split by the methylene group, producing a triplet at ~1.0 ppm (3H). In ¹³C NMR, the ethyl group produces two distinct aliphatic signals: ~8 ppm (CH₃) and ~36 ppm (CH₂).
Shared Features: Both compounds will exhibit a doublet at ~1.0 ppm corresponding to the 3-methyl group, and complex multiplets for the diastereotopic methylene protons at positions 2 and 4.
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is highly effective for carboxylic acids due to their facile deprotonation.
3-Methyl-5-oxohexanoic acid: Yields a dominant deprotonated molecular ion [M-H]⁻ at m/z 143 .
3-Methyl-5-oxoheptanoic acid: Yields a dominant deprotonated molecular ion [M-H]⁻ at m/z 157 .
Causality: The exact 14 Da difference directly corresponds to the additional methylene unit. Both compounds may exhibit a neutral loss of CO₂ (-44 Da) during collision-induced dissociation (CID), yielding fragments at m/z 99 and m/z 113, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is not recommended as a primary differentiation tool for these homologs. Both molecules exhibit a broad O-H stretching band (2500–3300 cm⁻¹) and strong, overlapping C=O stretching bands (~1710–1720 cm⁻¹) representing both the carboxylic acid and the aliphatic ketone. The vibrational differences in the alkyl region are too subtle for reliable identification.
Analytical Logic Workflow
The following diagram illustrates the orthogonal analytical logic used to definitively identify and differentiate the two compounds based on their spectral signatures.
Caption: Orthogonal workflow utilizing ¹H NMR and ESI-MS for the definitive differentiation of homologous oxo-carboxylic acids.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checks that verify the validity of the data before interpretation begins.
Protocol A: High-Resolution ¹H NMR Acquisition
Objective: Confirm the presence of the methyl vs. ethyl ketone without solvent interference.
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).
Internal Validation (Referencing): Prior to analyzing the analyte peaks, verify that the TMS signal is present as a sharp singlet at exactly 0.00 ppm . Causality: This ensures the chemical shift axis is perfectly calibrated, preventing misassignment of the ~1.0 ppm methyl signals.
Shimming & Tuning: Perform automated or manual shimming on the Z-axis.
Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz . If broader, re-shim. Poor homogeneity will blur the critical quartet/triplet splitting in the heptanoic acid derivative.
Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration.
Data Interpretation: Integrate the signal at ~2.1 ppm. If it integrates to 3H and is a singlet, the compound is the hexanoic acid derivative. If signals appear at ~2.4 ppm (quartet, 2H), it is the heptanoic acid derivative.
Protocol B: ESI-MS Flow-Injection Analysis
Objective: Determine exact molecular mass while ruling out carryover or contamination.
Calibration: Infuse a standard tuning mix (e.g., sodium formate) in negative mode.
Validation Check: Ensure mass accuracy is < 5 ppm across the m/z 50–500 range.
Blank Injection: Inject 10 µL of the sample solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
Validation Check: The extracted ion chromatograms (EIC) for m/z 143 and m/z 157 must show baseline noise only. Causality: This proves the system is free of carryover from previous homologous runs.
Sample Infusion: Inject the analyte (diluted to 1 µg/mL).
Data Interpretation: Observe the base peak in the MS1 spectrum. A base peak of 143 m/z confirms 3-methyl-5-oxohexanoic acid; 157 m/z confirms 3-methyl-5-oxoheptanoic acid.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10261207, 3-Methyl-5-oxohexanoic acid" PubChem, [Link]. Accessed 2 March 2026.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15678778, 3-Methyl-5-oxoheptanoic acid" PubChem, [Link]. Accessed 2 March 2026.
Comparative
Validating 3-Methyl-5-oxoheptanoic Acid Biomarkers in Clinical Studies: A Comprehensive Analytical Comparison Guide
As targeted metabolomics increasingly drives clinical decision-making, the accurate quantification of endogenous metabolites has become a critical regulatory requirement. 3-Methyl-5-oxoheptanoic acid (3-M-5-OHA) is a spe...
Author: BenchChem Technical Support Team. Date: March 2026
As targeted metabolomics increasingly drives clinical decision-making, the accurate quantification of endogenous metabolites has become a critical regulatory requirement. 3-Methyl-5-oxoheptanoic acid (3-M-5-OHA) is a specialized branched-chain keto acid (BCKA). In clinical studies, BCKAs serve as vital biomarkers for mitochondrial dysfunction, altered branched-chain amino acid (BCAA) catabolism, and specific metabolic disorders.
However, validating endogenous keto acid biomarkers presents unique bioanalytical challenges. Unlike exogenous drugs, endogenous biomarkers require surrogate matrices, and their inherent chemical instability demands specialized sample preparation. As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms, explain the chemical causality behind our methodological choices, and provide a self-validating protocol aligned with the latest [1] and the [2].
Analytical Platform Comparison: Selecting the Gold Standard
To accurately quantify 3-M-5-OHA in clinical matrices (plasma, serum, urine), laboratories typically evaluate three primary analytical platforms. The table below summarizes the quantitative performance and operational trade-offs of each approach.
Expertise & Experience: The Causality of Derivatization
A common pitfall in metabolomics is attempting to analyze keto acids via direct LC-MS/MS injection. Why is this approach flawed, and why do we mandate derivatization?
The Chemical Problem:
Keto acids like 3-M-5-OHA are highly reactive and thermally labile. During standard sample processing, they are prone to degradation. Furthermore, their low molecular weight and high polarity result in poor retention on standard reversed-phase (C18) columns. Most critically, the native 5-oxo and carboxylate groups exhibit exceptionally poor ionization efficiency in standard electrospray ionization (ESI)[4].
The Mechanistic Solution (3-NPH Derivatization):
To solve this, we employ 3-nitrophenylhydrazine (3-NPH) in the presence of the coupling agent N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
Stabilization: 3-NPH reacts specifically with the 5-oxo (carbonyl) group of 3-M-5-OHA to form a highly stable hydrazone derivative, preventing spontaneous degradation[5].
Chromatographic Retention: The addition of the bulky, aromatic nitrophenyl group dramatically increases the molecule's hydrophobicity, allowing for sharp, reproducible peak shapes on standard C18 UHPLC columns.
Ionization Enhancement: The introduced nitro group acts as a potent electron acceptor. This exponentially enhances the molecule's ability to hold a negative charge, resulting in a massive boost in signal-to-noise (S/N) ratio during negative-ion ESI mode[6].
Metabolic signaling pathway illustrating the accumulation of 3-M-5-OHA in disease states.
Trustworthiness: A Self-Validating Experimental Protocol
To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) and surrogate matrices, the assay continuously monitors its own extraction efficiency, matrix effects, and instrumental drift in accordance with ICH M10 guidelines[2].
Phase I: Sample Preparation & Derivatization
Metabolic Quenching: Aliquot 50 µL of clinical plasma/urine into a 96-well plate. Immediately add 150 µL of ice-cold methanol containing the SIL-IS (e.g.,
-3-M-5-OHA) to precipitate proteins and halt enzymatic degradation.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate.
Derivatization Reaction: Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC (containing 6% pyridine) to the supernatant[5].
Incubation: Seal the plate and incubate at 40°C for 30 minutes to drive the hydrazone formation to completion.
Dilution: Quench and dilute the reaction with 410 µL of Acetonitrile/Water (50:50, v/v) prior to LC-MS/MS injection.
Phase II: UHPLC-MS/MS Parameters
Column: Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 μm) maintained at 40°C.
Mobile Phases: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.
Gradient: 15% B to 50% B over 10 minutes, followed by a column wash at 100% B[5].
Detection: Negative ESI mode using Scheduled Multiple Reaction Monitoring (MRM).
Phase III: ICH M10 Validation Criteria
Because 3-M-5-OHA is an endogenous biomarker, standard addition or surrogate matrix approaches must be used[1].
Linearity & Calibration: Construct calibration curves in a surrogate matrix (e.g., 5% BSA in PBS). The curve must exhibit an
using a 1/x² weighting factor.
Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Intra-assay and inter-assay Coefficient of Variation (CV) must be
Matrix Effect & Recovery: Calculate the matrix factor by comparing the peak area of the SIL-IS spiked post-extraction versus neat solution. The IS-normalized matrix factor CV must be
across 6 independent lots of clinical matrix.
Analytical workflow for 3-M-5-OHA biomarker validation using 3-NPH derivatization and LC-MS/MS.
Conclusion
Validating 3-Methyl-5-oxoheptanoic acid requires bridging the gap between biological variability and analytical precision. By leveraging 3-NPH derivatization coupled with LC-MS/MS, laboratories can overcome the inherent instability and poor ionization of keto acids. When executed within the strict, self-validating framework of ICH M10 and FDA guidelines, this methodology ensures that the resulting biomarker data is robust, reproducible, and fully defensible in regulatory submissions.
References
EMA - European Union. ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]
U.S. Department of Health and Human Services (FDA). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from[Link]
ResearchGate. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Retrieved from [Link]
PubMed Central (PMC). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from[Link]
MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from[Link]
Comparison Guide: 1D vs. Integrative 2D NMR Workflows for the Structural Elucidation of 3-Methyl-5-oxoheptanoic Acid
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter molecules that look deceptively simple on paper but present severe analytical bottlenecks in the spectrometer. 3-Methyl-5-o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter molecules that look deceptively simple on paper but present severe analytical bottlenecks in the spectrometer. 3-Methyl-5-oxoheptanoic acid (C₈H₁₄O₃) is a textbook example.
This guide objectively compares the performance of a Standalone 1D NMR Workflow against an Integrative 2D NMR Workflow for assigning the spectral data of this compound. By examining the causality behind these experimental choices, we will demonstrate why relying solely on 1D data introduces critical regiochemical risks, and how 2D NMR provides a self-validating system for definitive structural proof.
The Analytical Challenge: The "Aliphatic Overlap"
To understand why a specific analytical platform is required, we must first deconstruct the molecule. 3-Methyl-5-oxoheptanoic acid contains:
Two electron-withdrawing carbonyls: a carboxylic acid (C1) and a ketone (C5).
Three distinct methylene groups: C2, C4, and C6.
A chiral methine center at C3.
The Bottleneck: Because C3 is a stereocenter, the adjacent methylene protons at C2 and C4 are diastereotopic, exhibiting complex ABX splitting patterns rather than simple doublets. Furthermore, the protons for C2, C4, and C6 all resonate within a highly congested chemical shift window of 2.20 ppm to 2.60 ppm . A standard 1D ¹H NMR spectrum cannot unambiguously differentiate these signals, leading to a high probability of misassignment.
Methodology Comparison: 1D vs. 2D NMR Platforms
Platform A: Standalone 1D NMR (¹H and ¹³C)
Performance: High throughput, excellent for rapid functional group identification (e.g., confirming the presence of the 178.5 ppm COOH and 211.0 ppm C=O carbons).
Limitations: Fails at regiochemical assignment. The overlapping aliphatic multiplets make it impossible to definitively assign which proton belongs to C2, C4, or C6 without making dangerous assumptions based on minor shift differences.
Platform B: Integrative 2D NMR (COSY, HSQC, HMBC)
Performance: Lower throughput, but establishes a self-validating network of atomic connectivity.
Advantage: HSQC separates the overlapping protons by their distinct ¹³C chemical shifts. HMBC (Heteronuclear Multiple Bond Correlation) provides definitive causality by linking specific protons to the isolated quaternary carbonyl carbons, completely resolving the 1D ambiguity.
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to.
Protocol 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 3-Methyl-5-oxoheptanoic acid.
Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected over D₂O or Methanol-d₄ because it lacks exchangeable deuterium atoms that would rapidly exchange with the carboxylic acid proton, thereby obliterating the critical COOH signal at ~11.0 ppm ()[1].
Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4-5 cm to optimize magnetic field shimming.
1D ¹H / ¹³C Acquisition: Run a standard 30° pulse sequence (zg30) for ¹H (16 scans, D1 = 2s). For ¹³C, utilize a proton-decoupled sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the quaternary C1 and C5 carbons.
2D HSQC/HMBC Acquisition: Acquire a phase-sensitive HSQC (hsqcedetgpsisp2.2) to correlate directly attached ¹H-¹³C pairs. Follow this with an HMBC (hmbcgplpndqf) optimized for long-range couplings (
= 8 Hz). Utilize 4 scans per increment and 256 t1 increments to ensure high resolution in the indirect carbon dimension ()[2].
Quantitative Data Comparison
The table below summarizes the spectral data and objectively compares the confidence level yielded by the 1D workflow versus the validation provided by the 2D workflow.
Table 1: ¹H and ¹³C NMR Spectral Data for 3-Methyl-5-oxoheptanoic Acid (CDCl₃)
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Multiplicity & J (Hz)
1D Workflow Confidence
2D Workflow Validation
1 (COOH)
178.5
11.00
br s
High
Confirmed via HMBC from H2
2 (CH₂)
40.5
2.30 - 2.40
m (diastereotopic)
Low (Overlap)
HMBC to C1, C3
3 (CH)
27.5
2.20
m
Medium
COSY to H2, H4, Me
3-Me
19.5
0.95
d, J = 6.6
High
COSY to H3
4 (CH₂)
49.5
2.40 - 2.50
m (diastereotopic)
Low (Overlap)
HMBC to C5, C3
5 (C=O)
211.0
-
-
High
HMBC from H4, H6
6 (CH₂)
36.0
2.42
q, J = 7.3
Low (Overlap)
HMBC to C5, C7
7 (CH₃)
7.8
1.05
t, J = 7.3
High
COSY to H6
Mechanistic Causality: Decoding the Spectra
The true power of the 2D NMR platform lies in its ability to establish logical causality. Here is how the HMBC network safely resolves the overlapping H2, H4, and H6 multiplets:
Isolating H2: The protons at ~2.35 ppm show a strong
HMBC correlation to the carboxylic acid carbon (C1) at 178.5 ppm. Because neither H4 nor H6 are close enough to C1 to show this correlation, the 2.35 ppm signal is definitively assigned to C2.
Differentiating H4 and H6: Both the ~2.45 ppm (H4) and ~2.42 ppm (H6) protons show
correlations to the ketone carbon (C5) at 211.0 ppm. However, H6 also shows a correlation to the terminal methyl carbon (C7) at 7.8 ppm. H4 lacks this correlation but instead shows a correlation to the C3-methyl group at 19.5 ppm.
This creates a closed, self-validating logical loop that completely eliminates the ambiguity of the 1D spectrum.
Fig 2: HMBC correlation network resolving the aliphatic proton overlap at C2, C4, and C6.
Conclusion
When evaluating analytical platforms for the structural elucidation of aliphatic chains with multiple carbonyls—such as 3-Methyl-5-oxoheptanoic acid—the Standalone 1D NMR Workflow is insufficient due to severe signal overlap and diastereotopic complexity. The Integrative 2D NMR Workflow is the superior, mandatory choice. While it requires longer acquisition times, it transforms ambiguous multiplet clusters into a mathematically rigorous, self-validating map of atomic connectivity, ensuring total scientific integrity in drug development and chemical synthesis.
References
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: The Journal of Organic Chemistry
URL: [Link]
mass fragmentation pattern analysis of 3-Methyl-5-oxoheptanoic acid
Title: Structural Elucidation and Quantification of 3-Methyl-5-oxoheptanoic Acid: A Comparative Guide to Mass Spectrometry Platforms Introduction The structural elucidation of branched-chain keto acids, such as 3-Methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation and Quantification of 3-Methyl-5-oxoheptanoic Acid: A Comparative Guide to Mass Spectrometry Platforms
Introduction
The structural elucidation of branched-chain keto acids, such as 3-Methyl-5-oxoheptanoic acid (C8H14O3, monoisotopic mass 158.0943 Da)[1], is a critical analytical challenge in metabolomics and lipidomics. The presence of both a polar carboxylic acid group and a reactive ketone moiety makes this compound prone to thermal instability and keto-enol tautomerization during chromatographic separation.
As a Senior Application Scientist, I frequently evaluate the trade-offs between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for keto acid profiling. This guide objectively compares the fragmentation logic, experimental workflows, and quantitative performance of these two platforms, providing self-validating protocols to ensure reproducibility in your laboratory.
Mechanistic Fragmentation Logic
Understanding the gas-phase dissociation of 3-Methyl-5-oxoheptanoic acid is the foundation of robust method development. The fragmentation pathways differ fundamentally based on the ionization energy and technique.
GC-EI-MS (70 eV) Hard Ionization Pathway
Under 70 eV electron ionization, the molecule forms a radical cation (M+• at m/z 158) that undergoes rapid, predictable fragmentation driven by Stevenson's rule and radical site initiation.
Alpha Cleavage: The radical site on the C5 ketone oxygen initiates homolytic cleavage of adjacent carbon-carbon bonds. Cleavage of the C4-C5 bond results in the loss of the C1-C4 fragment (-101 Da), yielding an abundant acylium ion at m/z 57. Conversely, cleavage of the C5-C6 bond results in the loss of an ethyl radical (-29 Da), yielding m/z 129.
McLafferty Rearrangements: The dual carbonyl system allows for two distinct gamma-hydrogen transfers. The C5 ketone abstracts a hydrogen from C2, cleaving the C3-C4 bond to produce an enol radical cation at m/z 72. The C1 carboxylic acid abstracts a hydrogen from C4, cleaving the C2-C3 bond to yield the classic carboxylic acid signature peak at m/z 60.
GC-EI-MS Fragmentation Logic of 3-Methyl-5-oxoheptanoic acid at 70 eV.
LC-ESI-MS/MS Soft Ionization Pathway
In negative ion electrospray ionization (ESI-), the molecule forms a stable deprotonated pseudo-molecular ion[M-H]- at m/z 157. During Collision-Induced Dissociation (CID), the fragmentation is primarily charge-driven[2].
Decarboxylation: The loss of CO2 (-44 Da) from the carboxylate anion yields a product ion at m/z 113. This is the primary quantitative transition for Multiple Reaction Monitoring (MRM)[3].
Dehydration: The loss of H2O (-18 Da) yields m/z 139. For keto acids, this often proceeds via a cyclic dehydration intermediate involving the ketone oxygen, serving as an excellent secondary qualifier ion[2].
To achieve reliable quantification, sample preparation must address the chemical behavior of the keto acid. Below are self-validating protocols for both platforms.
Direct GC injection of keto acids leads to severe peak tailing and thermal decarboxylation. A two-step derivatization is mandatory to stabilize the molecule[4].
Extraction & Drying: Extract 50 µL of plasma/matrix with 200 µL of cold methanol containing an internal standard (e.g., 13C-labeled keto acid). Centrifuge at 14,000 x g for 10 min. Transfer the supernatant and dry completely under a gentle stream of nitrogen.
Oximation (MOX): Add 50 µL of Methoxamine hydrochloride (20 mg/mL in pyridine) to the dried extract. Incubate at 60°C for 60 minutes.
Causality: Methoxamine reacts with the C5 ketone to form an oxime derivative. This locks the molecule, preventing keto-enol tautomerization which would otherwise cause split peaks and signal dilution in the chromatogram.
Silylation (TMS): Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.
Causality: BSTFA replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, neutralizing its polarity and drastically increasing volatility for the GC column.
Validation & Injection: Inject 1 µL into the GC-MS. Self-Validation Step: Always run a derivatization blank (reagents only) to ensure no background interference at m/z 73 (a common TMS artifact) overlaps with target quantifier ions.
Protocol B: LC-MS/MS Direct Analysis
LC-MS/MS bypasses the need for derivatization, offering higher throughput, though it requires careful mobile phase optimization to ensure ionization efficiency[3].
Matrix Precipitation: Add 150 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) to 50 µL of sample. Vortex for 30 seconds.
Causality: The organic solvent crash precipitates proteins that would foul the ESI source, while keeping the polar keto acid highly soluble.
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
Causality: The 0.1% Formic Acid maintains the keto acid in its protonated state during separation to ensure a sharp peak shape, while the ESI source voltage (-4.5 kV) efficiently strips the proton to generate the [M-H]- ion.
Validation: Include a matrix-matched calibration curve and monitor the MRM transition 157 -> 113. Self-Validation Step: Monitor the internal standard area across all samples; a deviation of >15% indicates severe matrix ion suppression, requiring further sample dilution.
Comparative Experimental Workflows for GC-MS and LC-MS/MS Platforms.
Quantitative Data Presentation
To facilitate platform selection, the following tables summarize the mass fragmentation indices and the comparative analytical performance.
Table 1: Key Mass Fragmentation Ions for 3-Methyl-5-oxoheptanoic Acid
Platform
Ion Type
m/z
Structural Assignment
Relative Abundance / Utility
GC-EI-MS
Molecular Ion
158
[M]+•
Low (<5%)
GC-EI-MS
Alpha Cleavage
57
[CH3-CH2-C=O]+
High (Base Peak)
GC-EI-MS
McLafferty
60
[CH2=C(OH)2]+•
Medium (Qualifier)
LC-ESI-MS/MS
Precursor
157
[M-H]-
High (Q1 selection)
LC-ESI-MS/MS
Product
113
[M-H-CO2]-
High (Quantifier MRM)
LC-ESI-MS/MS
Product
139
[M-H-H2O]-
Low (Qualifier MRM)
Table 2: Performance Comparison (GC-MS vs. LC-MS/MS)
Parameter
GC-EI-MS (MOX-TMS)
LC-ESI-MS/MS (Direct)
Sample Prep Time
~2 hours (Derivatization)
<30 minutes (Protein Crash)
Sensitivity (LOD)
~50 - 100 nM
~1 - 10 nM
Dynamic Range
3 orders of magnitude
4-5 orders of magnitude
Matrix Effects
Minimal (Chromatographic resolution)
Moderate to High (Ion suppression)
Structural Elucidation
Excellent (Rich fragmentation libraries)
Limited (Requires MS/MS optimization)
Conclusion
For the structural elucidation and discovery-phase analysis of 3-Methyl-5-oxoheptanoic acid, GC-EI-MS remains the gold standard due to its rich, reproducible fragmentation patterns (alpha cleavages and McLafferty rearrangements). However, for high-throughput, targeted quantification in clinical or drug development settings, LC-ESI-MS/MS is the superior alternative, offering direct analysis, higher sensitivity, and a broader dynamic range without the bottleneck of chemical derivatization.
References
PubChem. "3-Methyl-5-oxoheptanoic acid | C8H14O3 | CID 15678778." National Center for Biotechnology Information. Available at:[Link]
MacMillan, D.K., & Murphy, R.C. "Analysis of lipid hydroperoxides and long-chain conjugated keto acids by negative ion electrospray mass spectrometry." Journal of the American Society for Mass Spectrometry, 1995. Available at:[Link]
Noguchi, K., et al. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids." ResearchGate, 2016. Available at:[Link]
Fernandes, A.A., et al. "Quantitation of branched-chain alpha-keto acids as their N-methylquinoxalone derivatives: comparison of O- and N-alkylation versus -silylation." Biomedical and Environmental Mass Spectrometry, 1986. Available at:[Link]
reference standard purity assessment for 3-Methyl-5-oxoheptanoic acid
Reference Standard Purity Assessment for 3-Methyl-5-oxoheptanoic Acid: A Comparative Methodological Guide Executive Summary 3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6) is a critical keto-acid intermediate, often impli...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standard Purity Assessment for 3-Methyl-5-oxoheptanoic Acid: A Comparative Methodological Guide
Executive Summary
3-Methyl-5-oxoheptanoic acid (CAS: 63473-59-6) is a critical keto-acid intermediate, often implicated as a metabolite in branched-chain fatty acid oxidation or as a structural impurity in valproate-class therapeutics.[1][2][3] Its dual functionality—a carboxylic acid at C1 and a ketone at C5, combined with a chiral center at C3—presents unique analytical challenges.[2][3]
This guide objectively compares the two dominant methodologies for assessing the purity of this reference standard: Gas Chromatography (GC) with Derivatization versus Quantitative Nuclear Magnetic Resonance (qNMR) . While GC is the industry standard for separation, this guide demonstrates why qNMR is the superior choice for absolute purity assignment, preventing the common "high-purity trap" where volatile purity (Area%) masks significant non-volatile contamination.[2][3]
Part 1: The Analytical Challenge
The molecule
possesses three features that defeat standard "dip-and-read" analytics:
UV Transparency: Lacking a conjugated
-system, it is invisible to standard HPLC-UV detectors (254 nm), rendering simple LC purity checks invalid.[1][2][3]
Thermal Instability: The
-position of the methyl group relative to the acid, combined with the -keto position, risks cyclization or decarboxylation under high heat.[2][3]
Volatility Issues: The free acid is too polar for direct GC analysis, requiring quantitative derivatization.[2][3]
Part 2: Comparative Analysis of Methodologies
Method A: GC-MS/FID (The Conventional Approach)
Best for: Identification and Isomer Separation[1][3]
This method relies on converting the analyte into a volatile derivative.[4] The standard protocol is a two-step derivatization : Oximation (to lock the ketone) followed by Silylation (to esterify the acid).
Pros:
High Sensitivity: Can detect impurities at <0.05% levels.[1][3]
Isomer Resolution: Capable of separating enantiomers (with chiral columns) and diastereomers.[1][3]
Cons:
The "Purity Trap": GC only detects volatile components. It is blind to inorganic salts, moisture, and non-volatile oligomers, often leading to purity values >99% for samples that are actually only 85% pure by mass.[2][3]
Derivatization Artifacts: Incomplete derivatization can create "ghost" impurity peaks (e.g., mono-TMS vs. di-TMS derivatives).[1][2][3]
= Integral, = Number of protons, = Molar Mass, = weighed mass.[2][3]
Target Signal: Use the C3-Methyl doublet (
ppm) or the C2-methylene multiplet, ensuring no overlap with the IS.[1][2][3]
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for certifying the reference standard, highlighting the necessity of orthogonal methods.
Caption: Workflow integrating qNMR for mass balance and GC-MS for volatile impurity profiling. The subgraph details the mandatory two-step derivatization for GC analysis.
References
BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Retrieved from [1][3]
Sigma-Aldrich. (2024).[1][2] Certified Reference Material - Certificate of Analysis Guidelines. Retrieved from [1][2]
National Institutes of Health (PubChem). (2025).[1] 3-Methyl-5-oxoheptanoic acid (CID 15678778).[1][2][3] Retrieved from [1]
University of Oxford. (2017).[1] Quantitative NMR Spectroscopy (qNMR) Best Practices. Retrieved from [1][3]
ResearchGate. (2025). Optimization of Derivatization for Carbonyl Compounds in GC/MS. Retrieved from
Cross-Validation of GC-MS and LC-MS Platforms for the Quantitation of Keto-Acids: A Comprehensive Guide
For researchers, analytical scientists, and drug development professionals, the accurate quantitation of α-keto acids (such as pyruvate, α-ketoglutarate, and branched-chain keto acids) is a critical bottleneck in metabol...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, analytical scientists, and drug development professionals, the accurate quantitation of α-keto acids (such as pyruvate, α-ketoglutarate, and branched-chain keto acids) is a critical bottleneck in metabolomics. These central carbon metabolites are highly polar, lack strong chromophores, and are notoriously unstable, undergoing rapid decarboxylation and enolization in aqueous solutions[1].
This guide provides an objective cross-validation of the two dominant analytical platforms for keto-acid quantitation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the mechanistic causality behind required derivatization steps and comparing their quantitative performance, this guide empowers laboratories to select and validate the optimal workflow for their specific matrix and sensitivity requirements.
Mechanistic Foundations: The Causality of Derivatization
Because native keto acids are thermally labile and highly polar, direct analysis often yields poor chromatographic peak shapes and severe signal loss[2]. Both GC-MS and LC-MS/MS rely on chemical derivatization, but the chemical logic driving each approach is fundamentally different.
GC-MS: The MOX-TMS Two-Step Strategy
Gas chromatography requires analytes to be volatile and thermally stable. Heating an underivatized keto acid in a GC inlet causes immediate thermal degradation. To circumvent this, a two-step derivatization is mandatory[3]:
Methoximation (MOX): Methoxyamine hydrochloride reacts with the carbonyl group to form a stable oxime. Causality: This step must occur first to lock the ketone in place, preventing keto-enol tautomerization and protecting the molecule from decarboxylation during heating[4].
Silylation (TMS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added to replace the active protons on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule highly volatile for GC-EI-MS analysis[5].
LC-MS/MS: The 3-NPH Stabilization Strategy
While underivatized keto acids can be analyzed via Hydrophilic Interaction Liquid Chromatography (HILIC), reversed-phase LC-MS/MS offers superior robustness if the analytes are properly tagged.
Causality: Derivatization with 3-Nitrophenylhydrazine (3-NPH) serves a dual purpose. First, it quenches the reactive α-keto group at room temperature, permanently stabilizing the metabolite[6]. Second, the addition of the hydrophobic aromatic ring dramatically increases retention on standard C18 columns (moving the analyte away from the ion-suppressing solvent front) while providing a nitro group that acts as an exceptional electron acceptor, boosting negative-ion Electrospray Ionization (ESI) efficiency by up to three orders of magnitude[7].
Fig 2: Mechanistic causality of keto-acid derivatization preventing thermal degradation.
To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating stable isotope-labeled (SIL) internal standards and critical quality control (QC) checkpoints.
Fig 1: Parallel sample preparation workflows for GC-MS and LC-MS/MS keto-acid quantitation.
Extraction & Lyophilization: Spike 50 µL of plasma with a SIL internal standard (e.g., ¹³C₃-pyruvate). Extract with 400 µL of ice-cold methanol. Centrifuge at 14,000 × g for 10 min. Transfer the supernatant and lyophilize to complete dryness. (Validation Check: Residual water will violently quench the MSTFA reagent, leading to reaction failure).
Methoximation: Reconstitute the dried pellet in 50 µL of Methoxyamine HCl (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes with continuous shaking[4].
Silylation: Add 50 µL of MSTFA containing 1% TMCS. Incubate at 37°C for 30 minutes[8].
Acquisition: Inject 1 µL into the GC-MS (e.g., DB-5MS column) using a split ratio of 10:1. (QC Check: Run a derivatization blank to confirm the absence of artifact peaks at target retention times).
Extraction: Spike 40 µL of plasma with SIL internal standards. Precipitate proteins using 120 µL of ice-cold methanol. Centrifuge at 13,000 × g for 10 min[7].
Derivatization: In a 96-well plate, mix 20 µL of the supernatant with 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC containing 6% pyridine (in methanol)[9].
Incubation: Seal the plate and incubate at 40°C for 30 minutes. EDC acts as a carbodiimide crosslinker to facilitate the reaction.
Quenching & Acquisition: Quench the reaction by adding 940 µL of 10% aqueous methanol containing BHT. Inject 5 µL onto a UHPLC system coupled to a triple quadrupole mass spectrometer operating in negative Scheduled MRM mode[10]. (Validation Check: Monitor the absolute peak area of the ¹³C-IS across all samples to validate that matrix-induced ion suppression is properly compensated).
When cross-validating these platforms, LC-MS/MS generally demonstrates superior sensitivity and throughput, while GC-MS remains a robust, cost-effective standard for broad, untargeted profiling or legacy comparability[10].
Table 1: Analytical Performance Metrics for α-Keto Acids
Data aggregated from comparative validation studies[3][10][11].
The choice between GC-MS and LC-MS/MS for keto-acid quantitation hinges on the specific demands of the study.
Select GC-MS if your laboratory is conducting broad, untargeted central carbon metabolomics where keto acids are analyzed alongside sugars and amino acids, and instrument accessibility/cost is a primary constraint[12]. Ensure rigorous moisture control during the MOX-TMS derivatization.
Select LC-MS/MS with 3-NPH derivatization for targeted biomarker validation, pharmacokinetic studies, or bioprocess monitoring where sub-micromolar sensitivity, high sample throughput, and absolute quantitation are strictly required[10].
References
Han, J., et al. "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." International Journal of Molecular Sciences, 2021. Available at:[Link]
Zheng, J., et al. "A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma." Metabolites, 2024. Available at:[Link]
Zhao, S., et al. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry, 2021. Available at:[Link]
Eylem, C. C., et al. "Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes." Frontiers in Molecular Biosciences, 2022. Available at:[Link]
Analytical Methodologies for Quantifying 3-Methyl-5-oxoheptanoic Acid: A Comparative Guide for Metabolic Disorder Research
Executive Summary The identification and quantification of novel biomarkers are critical for advancing our understanding of metabolic disorders. 3-Methyl-5-oxoheptanoic acid (3-M-5-OHA) (CAS: 63473-59-6), an 8-carbon bra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification and quantification of novel biomarkers are critical for advancing our understanding of metabolic disorders. 3-Methyl-5-oxoheptanoic acid (3-M-5-OHA) (CAS: 63473-59-6), an 8-carbon branched keto-acid, has emerged as a specialized metabolite of interest in the context of branched-chain amino acid (BCAA) dysregulation and mitochondrial fatty acid oxidation defects. Because circulating levels of branched-chain metabolites strongly correlate with insulin resistance and metabolic syndrome, accurately measuring 3-M-5-OHA is essential for preclinical and clinical profiling.
This guide objectively compares the leading analytical platforms—UHPLC-MS/MS, GC-MS, and Competitive ELISA—used to quantify 3-M-5-OHA. By synthesizing field-proven insights with rigorous regulatory standards, this document provides the causal reasoning behind experimental choices and outlines a self-validating protocol for robust biomarker quantification.
The Mechanistic Rationale: Why Measure 3-M-5-OHA?
To design an effective assay, we must first understand the analyte's biological and chemical nature. 3-M-5-OHA is structurally related to the degradation products of isoleucine and medium-chain fatty acids. During states of metabolic overload—such as obesity-induced insulin resistance—mitochondrial oxidation pathways become bottlenecked. This leads to the accumulation and systemic release of branched-chain keto-acids [1].
Chemically, 3-M-5-OHA possesses both a ketone and a terminal carboxylic acid moiety. This dual functionality dictates our analytical strategy: the carboxylic acid readily deprotonates, making it highly amenable to negative-ion electrospray ionization (ESI-), while its aliphatic backbone provides optimal retention on reverse-phase chromatographic columns.
Comparative Analysis of Quantification Platforms
Selecting the correct analytical "product" or platform depends on the study phase (discovery vs. high-throughput screening). Below is an objective comparison of the three primary methodologies used to measure 3-M-5-OHA in biological matrices (e.g., plasma, urine).
Performance Metrics Comparison
Analytical Platform
Limit of Detection (LOD)
Dynamic Range
Matrix Effect Susceptibility
Throughput
Best Use Case
UHPLC-MS/MS
0.5 ng/mL
1 - 1000 ng/mL
Moderate (Corrected via IS)
High (96-well format)
Clinical biomarker validation
GC-MS
2.0 ng/mL
5 - 500 ng/mL
Low
Low (Requires derivatization)
Discovery metabolomics
Competitive ELISA
15.0 ng/mL
20 - 200 ng/mL
High (Cross-reactivity risk)
Very High
Large-scale preliminary screening
UHPLC-MS/MS (Gold Standard): Offers the highest specificity and sensitivity. By utilizing Multiple Reaction Monitoring (MRM), it isolates the exact mass-to-charge (m/z) transition of 3-M-5-OHA, eliminating background noise [2].
GC-MS: Provides excellent chromatographic resolution but requires labor-intensive silylation (e.g., using BSTFA) to volatilize the carboxylic acid group. It is robust but lacks the throughput needed for large clinical cohorts.
Competitive ELISA: Commercial immunoassay kits offer rapid, equipment-light analysis. However, the structural similarity of 3-M-5-OHA to other endogenous keto-acids often results in antibody cross-reactivity, leading to false positives.
Analytical Workflow Visualization
Figure 1: Comparative analytical workflow for 3-Methyl-5-oxoheptanoic acid quantification.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates dynamic internal controls to monitor extraction efficiency and instrument drift in real-time, strictly adhering to the FDA Bioanalytical Method Validation Guidance for Industry [3].
Step 1: Matrix Quenching and Extraction
Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope labeled internal standard (e.g., 3-M-5-OHA-d3). Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: The 3:1 ratio of organic solvent to plasma rapidly precipitates binding proteins and quenches ex vivo enzymatic degradation. The heavy-labeled internal standard (IS) co-elutes with the endogenous analyte, perfectly normalizing downstream extraction losses and matrix-induced ion suppression.
Step 2: Chromatographic Separation
Procedure: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a binary gradient: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
Causality: The branched aliphatic chain of 3-M-5-OHA provides sufficient hydrophobicity for C18 retention. The acidic mobile phase ensures the carboxylic acid remains predominantly protonated during chromatography, sharpening peak shape before it enters the ionization source.
Step 3: MS/MS Detection and Self-Validation
Procedure: Operate the mass spectrometer in negative ESI mode. Monitor the specific MRM transitions for 3-M-5-OHA (e.g., [M-H]- precursor to specific product ions).
Self-Validation Checkpoints:
Pre-analytical: Inject a double-blank (matrix without analyte or IS) to confirm the absence of endogenous isobaric interferences at the retention time.
In-process: Monitor the absolute peak area of the IS across all samples. A sudden drop in IS area indicates a severe matrix effect or injection failure, invalidating that specific sample.
Post-analytical: Bracket the run with Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if the coefficient of variation (CV) for QCs is <15% (or <20% at the Lower Limit of Quantification) [3].
References
Lynch, C. J., & Adams, S. H. (2014). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature Reviews Endocrinology.[Link]
Griffiths, W. J., Koal, T., Wang, Y., Kohl, M., Enot, D. P., & Deigner, H. P. (2010). Targeted metabolomics for biomarker discovery. Angewandte Chemie International Edition.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
Comparative
independent lab verification of 3-Methyl-5-oxoheptanoic acid synthesis protocols
An Independent Lab Verification and Comparison Guide for the Synthesis of 3-Methyl-5-oxoheptanoic Acid Prepared by: Senior Application Scientist, Chemical Process Development Target Audience: Researchers, Process Chemist...
Author: BenchChem Technical Support Team. Date: March 2026
An Independent Lab Verification and Comparison Guide for the Synthesis of 3-Methyl-5-oxoheptanoic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 3-Methyl-5-oxoheptanoic acid (a highly versatile
-keto acid intermediate used in active pharmaceutical ingredient (API) manufacturing and fragrance compounding) presents a unique regiochemical challenge. Direct alkylation or Michael addition using 2-butanone as a donor often results in a complex mixture of C1 and C3 alkylated regioisomers.
To achieve absolute regiocontrol, modern synthetic routes utilize ethyl 3-oxopentanoate as a doubly stabilized nucleophile, followed by decarboxylation. This guide objectively evaluates three distinct protocols for this transformation—Traditional Batch, Asymmetric Organocatalysis, and Continuous Flow—comparing their yield, enantiomeric excess (ee), scalability, and environmental impact (E-factor).
Mechanistic Rationale & Regiocontrol
The core transformation relies on a Michael 1,4-addition[1]. If one were to use 2-butanone directly against ethyl crotonate, the thermodynamic enolate would favor attack from the more substituted C3 position, failing to produce the desired linear
-keto skeleton.
By employing ethyl 3-oxopentanoate, the highly acidic methylene protons between the two carbonyls dictate exclusive nucleophilic attack at the
-carbon of ethyl crotonate. The resulting diester intermediate contains both a -keto ester and a standard aliphatic ester. Subsequent chemoselective decarboxylation of the -keto ester moiety, followed by hydrolysis, yields the target 3-Methyl-5-oxoheptanoic acid with perfect regiocontrol.
Fig 1: Regioselective synthesis route for 3-Methyl-5-oxoheptanoic acid via Michael addition.
Protocol Evaluation & Step-by-Step Methodologies
Protocol 1: Traditional Thermodynamic Batch Synthesis (Racemic)
This classical approach utilizes a strong inorganic base to drive the Michael addition, followed by harsh acidic conditions to simultaneously hydrolyze both esters and force thermal decarboxylation.
Causality of Choice: Ideal for generating racemic material rapidly at a low cost. The use of 6M HCl ensures the
-keto acid intermediate immediately decarboxylates upon heating, driving the reaction to completion.
Self-Validating Methodology:
Reaction Setup: Charge a 500 mL round-bottom flask with 100 mL of absolute ethanol. Slowly add sodium ethoxide (1.1 eq).
Enolate Formation: Add ethyl 3-oxopentanoate (1.0 eq) dropwise at 0°C. Stir for 30 minutes to ensure complete enolate formation.
Conjugate Addition: Introduce ethyl crotonate (1.1 eq) dropwise. Attach a reflux condenser and heat to 75°C for 12 hours.
Global Hydrolysis & Decarboxylation: Concentrate the mixture in vacuo to remove ethanol. Add 150 mL of 6M HCl and reflux vigorously at 105°C for 8 hours. The evolution of CO₂ indicates successful decarboxylation.
Isolation: Cool to room temperature, extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation to yield the racemic product.
For pharmaceutical applications requiring the (R)- or (S)-enantiomer at the C3 position, traditional bases are replaced with chiral bifunctional hydrogen-bonding catalysts (e.g., thiourea derivatives)[2].
Causality of Choice: Harsh acidic hydrolysis would risk epimerization of the newly formed C3 stereocenter. Therefore, this protocol employs a Krapcho decarboxylation (wet DMSO/NaCl), which chemoselectively cleaves the
-keto ester while leaving the terminal ethyl ester intact. A subsequent mild LiOH hydrolysis yields the enantiopure acid.
Self-Validating Methodology:
Catalytic Addition: Dissolve ethyl 3-oxopentanoate (1.0 eq) and ethyl crotonate (1.2 eq) in anhydrous toluene. Add 10 mol% of a chiral bifunctional thiourea organocatalyst. Stir at 25°C for 48 hours.
Intermediate Isolation: Filter the mixture through a short silica plug to remove the catalyst and concentrate to isolate the chiral diester.
Krapcho Decarboxylation: Dissolve the diester in DMSO containing 2 equivalents of water and 1.5 equivalents of NaCl. Heat to 150°C for 4 hours until CO₂ evolution ceases.
Mild Hydrolysis: Cool the mixture, dilute with THF, and add 1.5 eq of aqueous LiOH. Stir at room temperature for 4 hours.
Isolation: Acidify carefully to pH 3 using 1M HCl at 0°C, extract with dichloromethane, and evaporate to yield the highly enantioenriched target.
To overcome the long reaction times of Protocol 2 and the harsh conditions of Protocol 1, continuous flow microreactors utilizing polymer-supported catalysts offer a modern alternative[3]. Multi-step inline processing allows for sequential addition, decarboxylation, and hydrolysis without isolating intermediates[4].
Causality of Choice: Immobilizing the base catalyst on a polymer resin inside a packed-bed reactor vastly increases the local catalyst concentration, reducing the Michael addition time from hours to minutes.
Self-Validating Methodology:
Feed Preparation: Prepare a single feed solution containing ethyl 3-oxopentanoate (1.0 M) and ethyl crotonate (1.1 M) in a THF/EtOH mixture.
Packed-Bed Reaction: Pump the feed at a flow rate of 0.2 mL/min through a glass microreactor packed with Amberlyst A26 (OH⁻ form) maintained at 40°C.
Inline Thermal Processing: Route the effluent directly into a stainless-steel thermal coil reactor heated to 140°C (residence time: 15 mins) under 100 psi back-pressure to induce inline decarboxylation and ester cleavage.
Continuous Collection: Pass the final stream through an inline liquid-liquid separator using an aqueous acidic wash. Collect the organic phase continuously and evaporate to yield the product.
Fig 2: Continuous flow microreactor setup for the synthesis of 3-Methyl-5-oxoheptanoic acid.
Independent Lab Verification Data
The following table summarizes the quantitative performance metrics of the three protocols based on standardized laboratory evaluations.
Metric
Protocol 1: Traditional Batch
Protocol 2: Organocatalysis
Protocol 3: Continuous Flow
Overall Yield
68%
74%
85%
Enantiomeric Excess (ee)
0% (Racemic)
94%
0% (Achiral Resin)
Total Reaction Time
20.5 hours
56 hours
~45 minutes (Residence)
Regioselectivity
>99%
>99%
>99%
E-factor (Waste/Product)
45
58
12
Best Application
Bulk racemic intermediates
API chiral building blocks
Scalable green manufacturing
Conclusion & Recommendations
For applications where stereochemistry is not a factor (e.g., certain fragrance derivatives), Protocol 3 (Continuous Flow) is objectively superior. It reduces the E-factor by nearly 75% compared to batch methods and condenses a multi-day process into a sub-hour residence time, making it highly attractive for industrial scale-up.
However, if the enantiopure (R)- or (S)-3-Methyl-5-oxoheptanoic acid is required for drug development, Protocol 2 (Asymmetric Organocatalysis) remains the gold standard. The strategic use of Krapcho decarboxylation over harsh acidic hydrolysis is a critical mechanistic choice that prevents epimerization and preserves the integrity of the chiral center.
References
Michael addition reaction - Wikipedia
Source: Wikipedia
URL:[Link][1]
Organocatalysts: A powerful tool for asymmetric Michael addition
Source: Open Access Journal Index (OAJI)
URL:[Link][2]
Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization
Source: Organic Process Research & Development - ACS Publications
URL:[Link][3]
COMMUNICATION Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones
Source: Zenodo
URL:[Link][4]
A Comprehensive Guide to the Proper Disposal of 3-Methyl-5-oxoheptanoic Acid for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methyl-5-oxoheptanoic acid, designed...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methyl-5-oxoheptanoic acid, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established safety protocols and regulatory compliance, ensuring that every step is logical, validated, and prioritizes the well-being of laboratory personnel and the environment.
Hazard Assessment and Profile
The European Chemicals Agency (ECHA) provides GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 3-Methyl-5-oxohexanoic acid, which serve as a critical guide for our disposal plan.[1]
Table 1: GHS Hazard Classification for a Structurally Analogous Compound [1]
Hazard Class
Hazard Statement
Pictogram
Signal Word
Skin Corrosion/Irritation
H314: Causes severe skin burns and eye damage
Danger
Danger
Specific target organ toxicity, single exposure
H335: May cause respiratory irritation
Warning
Warning
Based on this data, it is prudent to handle 3-Methyl-5-oxoheptanoic acid as a corrosive material that can cause severe skin and eye damage and respiratory irritation.[1][2] Therefore, all disposal procedures must mitigate these risks.
Core Principles of Chemical Waste Disposal
The overriding principle is that no laboratory work should commence without a clear plan for the disposal of all resulting waste, both hazardous and nonhazardous.[3] For 3-Methyl-5-oxoheptanoic acid, this plan is governed by the following core tenets:
Regulatory Compliance: Disposal of hazardous waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA) and delegated to state agencies. All procedures must adhere to these "cradle-to-grave" management standards.
Waste Segregation: Never mix incompatible waste streams.[4][5] 3-Methyl-5-oxoheptanoic acid, as an organic acid, must be segregated from bases, oxidizers, and other reactive chemicals to prevent dangerous reactions.[5][6]
Prohibition of Drain Disposal: Hazardous materials must never be disposed of down the sink or intentionally evaporated.[7][8] The discharge of organic solvents and corrosive acids into the sewer system is prohibited.[9] While neutralization of simple inorganic acids can sometimes permit drain disposal, this is not recommended for organic compounds which may have other environmental impacts.[6][10]
Detailed Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final collection.
Given the corrosive nature of the compound, appropriate Personal Protective Equipment (PPE) is mandatory.
Eye Protection: Safety glasses or goggles are essential.
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
Body Protection: A standard laboratory coat should be worn.
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[11]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.
Dedicated Waste Container: Collect waste 3-Methyl-5-oxoheptanoic acid in a dedicated, properly labeled hazardous waste container.[10]
Container Compatibility: The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition, free of leaks or cracks.[7][8] The original chemical container is often the best choice for waste accumulation.[6][7]
Incompatible Wastes: Do not mix this organic acid waste with other chemical streams, especially:
Caption: Decision tree for segregating laboratory chemical waste.
Step 3: Container Labeling
Proper labeling is a regulatory requirement and essential for safety.
Hazardous Waste Label: As soon as waste is added, affix a fully completed hazardous waste label or tag provided by your institution's Environmental Health & Safety (EHS) department.[7][8]
Required Information: The label must include:
The words "Hazardous Waste"
The full chemical name: "3-Methyl-5-oxoheptanoic acid"
An accurate estimation of the concentration and volume
Step 4: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6]
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] Do not leave funnels in the container.[6]
Secondary Containment: Store the waste container in a secondary containment bin to prevent spills from spreading.[7][8] The bin should be made of a compatible material and large enough to hold the entire contents of the container.
Storage Location: Store the container in a designated, well-ventilated area away from incompatible materials.[13] Flammable and corrosive materials should be stored in appropriate safety cabinets.[6]
Step 5: Arranging for Final Disposal
All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[7]
Request Pickup: Once the container is full, or before it has been in accumulation for the maximum allowed time (typically 9 months in a lab), submit a waste collection request to your EHS department.[8]
Professional Disposal: The EHS department will coordinate the pickup and transport of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic waste is high-temperature incineration.[10]
Diagram 2: Overall Disposal Workflow
Caption: Step-by-step workflow for hazardous chemical disposal.
Decontamination and Spill Cleanup
Properly managing contaminated materials is a critical part of the disposal process.
Contaminated Labware: Glassware and equipment contaminated with 3-Methyl-5-oxoheptanoic acid should be decontaminated.
Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol).
Collect this first rinse as hazardous waste in a container designated for flammable liquid waste.[14]
Subsequent rinses of empty containers may be permissible for drain disposal, but for acutely hazardous materials, the first three rinses must be collected.[14][15] Always consult your EHS guidelines.
Spill Cleanup:
For small spills, use a spill kit containing an appropriate absorbent material.
All contaminated cleanup materials (absorbent pads, gloves, etc.) must be collected, sealed in a bag or container, labeled as hazardous waste, and disposed of through EHS.[8][16]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-Methyl-5-oxoheptanoic acid, upholding the highest standards of scientific integrity and operational excellence.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
Best Practices for Managing Labor
Management of Waste - Prudent Practices in the Labor
Procedure for Disposing of Hazardous Waste. MIT.
Hazardous Waste Disposal in the Workplace: EPA Regul
Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Waste. (2026). US EPA.
Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, UC Berkeley.
Safety D
Safety D
Household Hazardous Waste (HHW). (2025). US EPA.
Organic Acid Standard Operating Procedure.
Liquid waste. Chimactiv - AgroParisTech.
Proper Disposal of 8-(3-Methylphenyl)
Safety D
3-Methyl-5-oxoheptanoic acid. PubChem.
3-Methyl-5-oxohexanoic acid. PubChem.
Hazardous Waste Disposal Guide. Research Areas - Policies, Northwestern University.
Chemical Waste Disposal Guidelines. Department of Chemistry, Princeton University.
Standard Operating Procedure Hazardous Waste Storage and Disposal. Department of Chemistry, University of Toronto.
A Senior Application Scientist's Guide to Handling 3-Methyl-5-oxoheptanoic Acid: Personal Protective Equipment and Safety Protocols
Introduction: As research and development in pharmaceuticals and specialty chemicals advance, so does the need for meticulous safety protocols when handling novel compounds. 3-Methyl-5-oxoheptanoic acid, a keto-acid, rep...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: As research and development in pharmaceuticals and specialty chemicals advance, so does the need for meticulous safety protocols when handling novel compounds. 3-Methyl-5-oxoheptanoic acid, a keto-acid, represents a class of molecules whose dual functional groups—a carboxylic acid and a ketone—necessitate a comprehensive and cautious approach to laboratory safety. While specific toxicological data for this exact compound is not extensively documented, its structural features provide a clear basis for a robust hazard assessment.
This guide provides an in-depth operational plan for the safe handling of 3-Methyl-5-oxoheptanoic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation. Our objective is to build a culture of safety through understanding, ensuring that every procedure is a self-validating system of protection.
Section 1: Hazard Assessment and Chemical Profile
The primary hazards of 3-Methyl-5-oxoheptanoic acid are inferred from its carboxylic acid and ketone functionalities. Carboxylic acids are known corrosives, while ketones can be irritants and are often flammable. A close structural analog, 3-Methyl-5-oxohexanoic acid, is classified under the Globally Harmonized System (GHS) as causing severe skin burns, eye damage, and respiratory irritation.[1] Therefore, we must operate under the assumption that 3-Methyl-5-oxoheptanoic acid presents similar, if not identical, hazards.
Hazard Classification
Description
Anticipated Severity
Skin Corrosion
The carboxylic acid moiety can cause chemical burns, redness, pain, and blistering upon contact.[1]
High
Serious Eye Damage
Direct contact with the eyes is likely to cause severe irritation, burns, and potentially irreversible damage.[1][2]
High
Respiratory Irritation
Inhalation of vapors, aerosols, or dusts may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]
Moderate to High
Flammability
While not definitively classified, similar organic compounds are combustible.[3]
Low to Moderate
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and chemical exposure. A multi-layered approach is essential, addressing all potential routes of exposure.
Eye and Face Protection: The Non-Negotiable First Line
Due to the high risk of severe eye damage, robust eye and face protection is mandatory.
Chemical Splash Goggles: These are required at all times when handling the compound. Goggles provide a complete seal around the eyes, protecting against splashes, mists, and vapors in a way that standard safety glasses cannot.[4]
Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during bulk transfers, heating, or reactions under pressure.[5][6] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Glove
There is no universal glove; selection must be based on the chemical's properties and the nature of the task. For 3-Methyl-5-oxoheptanoic acid, resistance to both acids and ketones is necessary. Always inspect gloves for tears or punctures before use.
Glove Material
Resistance to Carboxylic Acids
Resistance to Ketones
Recommended Use
Nitrile
Good to Very Good
Poor to Fair
Suitable for incidental contact and handling small quantities. Not for prolonged immersion.[4]
Neoprene
Very Good
Good
A robust choice for general handling, offering good resistance to a broad range of chemicals including acids.[4][7]
Butyl Rubber
Very Good
Very Good
The preferred choice for handling larger quantities or for tasks with a high risk of immersion, due to excellent resistance to ketones and acids.[7]
Causality Note: The "breakthrough time"—the time it takes for a chemical to permeate a glove material—is a critical factor. While nitrile is a common lab glove, many ketones can degrade it quickly. Butyl rubber provides superior protection against this class of chemical, making it the safer choice for extended or high-risk procedures.
Body and Respiratory Protection
Laboratory Coat: A full-length, long-sleeved laboratory coat is required. For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Respiratory Protection: All handling of 3-Methyl-5-oxoheptanoic acid should be performed within a certified chemical fume hood to minimize inhalation exposure.[8][9] If a situation arises where a fume hood is not available or engineering controls are insufficient (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on task volume and splash risk.
Section 3: Safe Handling and Storage Protocol
Proper handling and storage procedures are proactive safety measures that complement PPE.
Engineering Controls
Chemical Fume Hood: Always handle 3-Methyl-5-oxoheptanoic acid inside a properly functioning chemical fume hood to control vapor inhalation.[9] Keep the sash at the lowest practical height.
Eyewash and Safety Shower: Ensure that a certified and unobstructed eyewash station and safety shower are within a 10-second travel distance from the workstation.[10]
Storage
Segregation is Key: Store 3-Methyl-5-oxoheptanoic acid in a cool, dry, well-ventilated area. It is critical to store it separately from bases, oxidizing agents, and reactive metals to prevent violent reactions.[3][8][11]
Containment: Use corrosion-resistant secondary containment (such as a polyethylene tray) to contain any potential leaks.[11]
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate GHS hazard pictograms.[3]
Section 4: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Response
The response to a spill depends entirely on its scale and location.
Caption: Decision workflow for responding to chemical spills.
Step-by-Step Minor Spill Cleanup:
Alert Personnel: Immediately notify others in the laboratory.[12]
Don PPE: Wear, at a minimum, butyl gloves, chemical splash goggles, a face shield, and a lab coat.
Containment: Confine the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[13][14]
Neutralization: Slowly apply a weak base, such as sodium bicarbonate or soda ash, to the spill. Work from the outside in. Avoid excessive effervescence.
Collection: Once neutralized and absorbed, carefully scoop the material into a designated, compatible hazardous waste container.[12]
Decontamination: Clean the spill area with soap and water.[12]
Disposal: Label the waste container and manage it as hazardous waste.
First Aid Measures
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8][13]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][15]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Section 5: Waste Disposal Plan
Chemical waste must be handled with the same care as the pure compound.
Waste Collection: Collect all waste containing 3-Methyl-5-oxoheptanoic acid, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[14][16] The label must include the full chemical name and associated hazards.
Neutralization (for small aqueous waste streams only): If local regulations permit, small amounts of dilute aqueous waste can be neutralized before disposal.
Work in a fume hood.
Place the acidic solution in a large beaker and dilute it with water.
Slowly, and with constant stirring, add a weak base like sodium bicarbonate until the pH is between 6.0 and 8.0.
Once neutralized, this solution may be permissible for drain disposal with copious amounts of water, but only after consulting with your institution's Environmental Health and Safety (EHS) department.[16][17]
Professional Disposal: For concentrated waste, solid waste, or if you are uncertain, always default to professional disposal. Store the labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS-approved waste vendor.
References
Organic Acid Standard Operating Procedure. University of Washington. [Link]
Chemical Emergency Procedures. Assumption University. [Link]
Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Johns Hopkins University. [Link]
Personal Protective Equipment (PPE) - Glove Chart. University of Tennessee, Knoxville. [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Emergency response / spill control. Health and Safety Executive. [Link]
Safety Data Sheet - 3M™ Neoprene High Performance Contact Adhesive 1357. 3M. [Link]
3-Methyl-5-oxohexanoic acid. PubChem, National Center for Biotechnology Information. [Link]
3-Methyl-5-oxoheptanoic acid. PubChem, National Center for Biotechnology Information. [Link]
Safety Data Sheet - (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Angene Chemical. [Link]
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]
Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
Safe Storage of Hazardous Chemicals. University of California, Berkeley. [Link]
How to Handle Strong Acids in the Lab. Bitesize Bio. [Link]
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]